molecular formula C14H10F3N3O2 B15604058 AI-10-104

AI-10-104

Numéro de catalogue: B15604058
Poids moléculaire: 309.24 g/mol
Clé InChI: OIIHJPSDBLPWEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AI-10-104 is a useful research compound. Its molecular formula is C14H10F3N3O2 and its molecular weight is 309.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C14H10F3N3O2

Poids moléculaire

309.24 g/mol

Nom IUPAC

2-(3-methoxy-2-pyridinyl)-6-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C14H10F3N3O2/c1-21-11-3-2-6-18-12(11)13-19-9-5-4-8(7-10(9)20-13)22-14(15,16)17/h2-7H,1H3,(H,19,20)

Clé InChI

OIIHJPSDBLPWEL-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Unraveling the Mechanism of AI-10-104 in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Core Mechanism of Action: Disrupting the CBFβ-RUNX1/3 Axis

Impact on Oncogenic Signaling Pathways

AI10104_Mechanism AI10104 AI-10-104 CBFb CBFβ AI10104->CBFb CBFb_RUNX_complex CBFβ-RUNX1/3 Complex AI10104->CBFb_RUNX_complex Inhibits Formation Apoptosis Apoptosis Leukemic_Growth Leukemic Growth & Viability CBFb->CBFb_RUNX_complex RUNX1_3 RUNX1/3 RUNX1_3->CBFb_RUNX_complex MYB_MYC_enhancers MYB & MYC Enhancers CBFb_RUNX_complex->MYB_MYC_enhancers Activates MYB_MYC_expression MYB & MYC Expression MYB_MYC_enhancers->MYB_MYC_expression Drives MYB_MYC_expression->Leukemic_Growth Promotes

Caption: this compound signaling pathway in T-ALL.

Quantitative Efficacy Data

Cell Line / Sample TypeGI50 (μM)Reference
T-ALL Cell Lines
HPB-ALL~2.5[1]
DND-41~3.0[1]
KOPTK1~2.0[1]
LOUCY>10 (Resistant)[1]
Primary T-ALL Samples Average ~2.2[1]
Normal Human Hematopoietic Cells Average 15.4[1]

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.

Experimental Protocols

Co-Immunoprecipitation to Assess CBFβ-RUNX Interaction

CoIP_Workflow start T-ALL Cell Culture treatment Treat with DMSO or This compound (6 hours) start->treatment lysis Cell Lysis (Modified RIPA buffer) treatment->lysis immunoprecipitation Immunoprecipitation (Anti-RUNX1 or Anti-RUNX3 Ab) lysis->immunoprecipitation beads Protein A/G Agarose Beads immunoprecipitation->beads wash Wash Beads beads->wash elution Elute Proteins wash->elution western_blot Western Blot Analysis (Probe for CBFβ, RUNX1, RUNX3) elution->western_blot end Quantify Protein Interaction western_blot->end

References

AI-10-104: A Technical Guide to a Potent Allosteric Inhibitor of the CBFβ-RUNX Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

cluster_0 Normal CBFβ-RUNX Function cluster_1 Inhibition by AI-10-104 CBFb CBFβ Complex CBFβ-RUNX Complex CBFb->Complex Binds to CBFb_inhibited CBFβ (Conformationally Altered) RUNX RUNX RUNX->Complex Binds to DNA DNA (Target Gene Promoters) Transcription Gene Transcription DNA->Transcription Initiates Complex->DNA Binds to AI10104 This compound AI10104->CBFb_inhibited Binds allosterically to RUNX_i RUNX CBFb_inhibited->RUNX_i Binding inhibited

Quantitative Data

Table 1: In Vitro Inhibitory Activity

CompoundAssay TypeTarget InteractionIC50 (µM)Reference
This compound FRETCBFβ-RUNX1.25[2][3]
AI-4-57 (Lead Compound)FRETCBFβ-RUNX22[3]
AI-10-47FRETCBFβ-RUNX3.2[3][4]
AI-4-88 (Inactive Analog)FRETCBFβ-RUNX>240[3]
Cell Line TypeCancer TypeAssayEndpointValue (µM)Reference
Ovarian Cancer Cell Lines (Panel of 6)Ovarian CancerCellTiter-GloReduced Cell NumberVaries by cell line[5]
HPB-ALL, DND-41, KOPTK1 (and others)T-cell Acute Lymphoblastic Leukemia (T-ALL)MTS AssayGI50Varies by cell line[6]
Primary Pediatric T-ALL SamplesT-ALLCellTiter-GloAverage GI502.4[6]
Normal Human Hematopoietic CellsNon-cancerousCellTiter-GloAverage GI5015.4[6]
Multiple Myeloma Cell LinesMultiple MyelomaProliferation AssayInhibition1-10[7]
MDA-MB-453, SUM-159PTTriple Negative Breast CancerViability AssayDecreased ViabilityDose-dependent[8]

In Vivo Suitability

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay

This assay quantitatively measures the disruption of the CBFβ-RUNX interaction in vitro.

  • Principle: A donor fluorophore (e.g., Cerulean) is fused to the RUNX Runt domain, and an acceptor fluorophore (e.g., Venus) is fused to CBFβ. When the two proteins interact, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the acceptor's emission.[3]

  • Protocol:

    • Protein Expression and Purification: Express and purify Cerulean-Runt domain and Venus-CBFβ fusion proteins.

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

    • Reaction Mixture: In a 384-well plate, combine 100 nM of Cerulean-Runt domain and 100 nM of Venus-CBFβ in the assay buffer.

    • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

    • Measurement: Measure the fluorescence emission at 474 nm (Cerulean) and 525 nm (Venus) with an excitation wavelength of 433 nm.

    • Data Analysis: Calculate the ratio of Venus to Cerulean emission. Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow FRET Assay Workflow start Start proteins Combine Cerulean-RUNX and Venus-CBFβ start->proteins compound Add this compound/ Controls proteins->compound incubation Incubate (1 hr, RT) compound->incubation measurement Measure Fluorescence (Ex: 433nm, Em: 474nm, 525nm) incubation->measurement analysis Calculate Emission Ratio and Determine IC50 measurement->analysis end End analysis->end

FRET Assay Workflow.

Co-Immunoprecipitation (Co-IP) Assay

This assay confirms the disruption of the CBFβ-RUNX interaction within a cellular context.

  • Protocol:

    • Cell Lysis: Lyse the cells in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) with protease inhibitors.

    • Immunoprecipitation:

      • Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.

      • Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C.

      • Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours.

    • Washes: Wash the beads several times with IP buffer to remove non-specific binding.

    • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CBFβ and RUNX1.

Cell Viability and Proliferation Assays (e.g., MTS, CellTiter-Glo)
  • Principle: MTS assays measure the metabolic activity of viable cells, while CellTiter-Glo measures the amount of ATP, which is an indicator of metabolically active cells. A decrease in signal indicates reduced cell viability or proliferation.

  • Protocol:

    • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

    • Assay:

      • For MTS: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

      • For CellTiter-Glo: Add the CellTiter-Glo reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.

    • Data Analysis: Normalize the absorbance or luminescence values to the DMSO control. Plot the normalized values against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).[6]

Signaling Pathways and Cellular Effects

cluster_pathway Downstream Effects of this compound cluster_effects Cellular Outcomes AI10104 This compound CBFb_RUNX CBFβ-RUNX Complex AI10104->CBFb_RUNX Inhibits formation TargetGenes Target Gene Expression CBFb_RUNX->TargetGenes Regulates Proliferation Decreased Proliferation TargetGenes->Proliferation Migration Decreased Migration TargetGenes->Migration Apoptosis Increased Apoptosis TargetGenes->Apoptosis

References

The Discovery and Synthesis of AI-10-104: A Technical Guide to a Potent Inhibitor of the CBFβ-RUNX Interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Optimization

Chemical Synthesis of AI-10-104

General Synthetic Scheme:

G A 2-nitro-5-(trifluoromethoxy)aniline C Intermediate A->C Sodium dithionite (B78146), Ethanol (B145695)/DMSO B Pyridine-2-carboxaldehyde B->C D Intermediate F This compound Analog D->F Base (e.g., K2CO3), DMF E Alkyl halide (e.g., CH3I) E->F

Detailed Protocol:

  • Reductive Cyclization: To a solution of an appropriately substituted aldehyde (1.0 mmol) and 2-nitro-5-(trifluoromethoxy)aniline (1.0 mmol) in ethanol (4 mL) and DMSO (0.2 mL), a solution of sodium dithionite (0.52 g, 3 mmol) is added. The reaction mixture is heated and stirred. Upon completion, the product is isolated and purified.

  • Purification: The crude product is typically purified by flash chromatography on silica (B1680970) gel to yield the desired benzimidazole (B57391) derivative.

  • Characterization: The final compound's identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

Mechanism of Action

G cluster_0 Normal RUNX1 Function cluster_1 Inhibition by this compound CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Binding & Stabilization CBFb->RUNX1 Interaction Blocked DNA DNA (RUNX Binding Site) RUNX1->DNA Binds to DNA RUNX1->DNA Binding Reduced TargetGenes Target Gene Transcription (e.g., MYC) DNA->TargetGenes Promotes DNA->TargetGenes Transcription Inhibited AI10104 This compound AI10104->CBFb Binds to CBFβ

Quantitative Biological Data

CompoundFRET IC50 (µM)[1]Cell LineCell Viability GI50 (µM)
AI-4-5722--
This compound 1.25 T-ALL cell linesAverage ~2.4[2]
Ovarian Cancer cell lines~7 (OVCAR8)[1]
Normal hematopoietic cellsAverage 15.4[2]
AI-4-88 (inactive analog)>200T-ALL cell linesNo significant effect at 10 µM[2]

Pharmacokinetics

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay

This assay is used to quantify the inhibition of the CBFβ-RUNX interaction in a biochemical setting.

G start Start step1 Prepare Assay Plate: - Cerulean-Runt domain (100 nM) - Venus-CBFβ (100 nM) start->step1 step2 Add this compound (or other compounds) step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Measure Fluorescence: - Excitation at 433 nm - Emission at 474 nm (Cerulean) and 525 nm (Venus) step3->step4 step5 Calculate 525/474 nm Ratio step4->step5 step6 Determine IC50 step5->step6 end End step6->end

Workflow for the FRET-based interaction assay.

Protocol:

  • Protein Preparation: Purified Cerulean-fused RUNX1 Runt domain and Venus-fused CBFβ are used.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains 100 nM of Cerulean-Runt domain and 100 nM of Venus-CBFβ in an appropriate buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[1]

  • Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader with excitation at 433 nm (for Cerulean) and emission is read at both 474 nm (Cerulean) and 525 nm (Venus).

  • Data Analysis: The ratio of Venus to Cerulean emission is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction. IC50 values are determined by plotting the emission ratio against the compound concentration.

Co-Immunoprecipitation (Co-IP) Assay

This assay validates the disruption of the CBFβ-RUNX1 interaction within a cellular context.

G start Start step1 Treat Cells: - e.g., SEM cells with 10 µM this compound for 6h start->step1 step2 Lyse Cells in RIPA Buffer step1->step2 step3 Incubate Lysate with anti-RUNX1 Antibody and Protein A/G Beads step2->step3 step4 Wash Beads to Remove Non-specific Binding step3->step4 step5 Elute Bound Proteins step4->step5 step6 Analyze by Western Blot: - Probe for CBFβ and RUNX1 step5->step6 end End step6->end

Workflow for the Co-Immunoprecipitation assay.

Protocol:

  • Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., modified RIPA buffer) to extract cellular proteins.[3]

  • Immunoprecipitation: The cell lysate is incubated with an antibody against RUNX1, which is coupled to protein A/G agarose (B213101) beads. This pulls down RUNX1 and any interacting proteins.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

Cell Viability Assay

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.

  • Incubation: Cells are incubated for a period of time (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by MTS assay.

  • Data Analysis: Luminescence or absorbance is measured using a plate reader. The results are normalized to vehicle-treated control cells, and GI50 (the concentration for 50% of maximal inhibition of cell proliferation) values are calculated.

Downstream Effects on Gene Expression

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

CompoundFRET IC50 (µM)Notes
AI-4-5722Initial lead compound.[3]
AI-10-104 1.25 Active inhibitor.[1][4]
AI-10-473.2Active inhibitor.[3]
AI-14-91Not explicitly stated, but activeActive inhibitor.[2]
AI-4-88InactiveInactive control compound with a similar chemical structure.[2][5]
AI-10-490.26Potent inhibitor of CBFβ-SMMHC/RUNX1 interaction.[3][6]
Ro5-3335Not explicitly stated, but activeA benzodiazepine (B76468) that acts as a RUNX1-CBFβ interaction inhibitor.[3][7]

Experimental Protocols

1. FRET-Based Assay for CBFβ-RUNX Interaction

This assay quantitatively measures the ability of compounds to disrupt the interaction between CBFβ and the RUNX1 Runt domain.

  • Principle: The assay utilizes Cerulean-fused RUNX1 Runt domain and Venus-fused CBFβ. When these two proteins interact, FRET occurs between the fluorescent proteins, resulting in a detectable signal. Inhibitors of this interaction will reduce the FRET signal.

  • Materials:

    • Cerulean-Runt domain fusion protein

    • Venus-CBFβ fusion protein

    • Assay buffer

    • Microplate reader capable of measuring FRET

  • Protocol:

    • Prepare a solution containing 100 nM Cerulean-Runt domain and 100 nM Venus-CBFβ in the assay buffer.[1]

    • Dispense the protein solution into microplate wells.

    • Add varying concentrations of the test compounds to the wells. A DMSO control is also included.

    • Incubate the plate at room temperature for a specified period.

    • Measure the fluorescence emission at 525 nm and 474 nm.[1]

    • The ratio of these emission intensities is calculated to determine the FRET signal.

    • Data is typically fit to a dose-response curve to calculate the IC50 value for each compound.[1]

2. Co-Immunoprecipitation (Co-IP) Assay

This assay is used to confirm the disruption of the CBFβ-RUNX1 interaction within a cellular context.

  • Principle: RUNX1 is immunoprecipitated from cell lysates, and the amount of co-precipitated CBFβ is determined by Western blotting. A decrease in the amount of co-precipitated CBFβ in the presence of an inhibitor indicates disruption of the interaction.

  • Materials:

    • Cell line expressing RUNX1 and CBFβ (e.g., SEM cells, KOPTK1)[1][5]

    • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA)[1]

    • Anti-RUNX1 antibody for immunoprecipitation[1][5]

    • Protein A/G agarose (B213101) or magnetic beads[1][5]

    • Anti-CBFβ, anti-RUNX1, and anti-RUNX3 antibodies for Western blotting[5]

  • Protocol:

    • Lyse the cells in modified RIPA buffer.[1]

    • Immunoprecipitate RUNX1 from the cell lysates using an anti-RUNX1 antibody and Protein A/G beads.[1][5]

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes and separate them by SDS-PAGE.

    • Perform a Western blot analysis using antibodies against CBFβ, RUNX1, and RUNX3 to detect the respective proteins in the immunoprecipitate.[5]

3. Cell Viability and Proliferation Assays

These assays assess the effect of the inhibitors on cancer cell growth and survival.

  • Principle: Various methods can be used to measure cell viability, such as MTS or CellTiter-Glo assays, which measure metabolic activity as an indicator of viable cells.

  • Materials:

    • Cancer cell lines (e.g., ovarian cancer cell lines, T-ALL cell lines)[2][5]

    • Cell culture medium and supplements

    • MTS reagent or CellTiter-Glo Luminescent Cell Viability Assay kit[5]

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density.

    • Treat the cells with increasing concentrations of the test compounds for a specified period (e.g., 3 days).[2][5]

    • Add the MTS reagent or CellTiter-Glo reagent to the wells according to the manufacturer's instructions.[5]

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a microplate reader.[5]

    • Normalize the results to the DMSO-treated control to determine the relative cell viability.

Visualizations

Signaling Pathway of CBFβ-RUNX Inhibition

CBF_RUNX_Inhibition cluster_nucleus Nucleus cluster_inhibition Inhibition Pathway RUNX RUNX Active_Complex Active Transcription Factor Complex RUNX->Active_Complex Inactive_Complex Inactive Complex RUNX->Inactive_Complex CBFbeta CBFβ CBFbeta->Active_Complex CBFbeta->Inactive_Complex DNA DNA (RUNX Binding Site) Target_Genes Target Gene Transcription DNA->Target_Genes Active_Complex->DNA Cell_Effects Altered Cell Proliferation, Differentiation, Survival Target_Genes->Cell_Effects AI_10_104 This compound AI_10_104->CBFbeta Allosteric Binding

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Treat cells with This compound or DMSO lysis Cell Lysis (RIPA Buffer) start->lysis ip Immunoprecipitation with anti-RUNX1 antibody lysis->ip beads Capture with Protein A/G beads ip->beads wash Wash beads to remove non-specific binding beads->wash elute Elute protein complexes wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot (probe for CBFβ, RUNX1) sds_page->western end End: Analyze CBFβ levels western->end

SAR_Logic Lead Initial Lead: AI-4-57 (IC50 = 22 µM) Modification Chemical Modifications Lead->Modification Active_Analogs Active Analogs Modification->Active_Analogs Inactive_Control Inactive Control AI-4-88 Modification->Inactive_Control Improved_Potency This compound (IC50 = 1.25 µM) AI-10-47 (IC50 = 3.2 µM) Active_Analogs->Improved_Potency

References

Preliminary-Studies on AI-10-104 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Quantitative Cytotoxicity Data

Cancer TypeCell Line/Sample TypeAssay TypeEndpointValue (µM)Reference
T-cell Acute Lymphoblastic Leukemia (T-ALL)Primary Pediatric T-ALL SamplesGrowth InhibitionGI502.4 (average)[2]
Normal Hematopoietic CellsHealthy Donor Bone MarrowGrowth InhibitionGI5015.4 (average)[2]
Lymphoblastic LeukemiaCell Lines with RUNX1 mutationsNot SpecifiedIC501-10[3]
Adult T-cell Leukemia/Lymphoma (ATL)ATL Cell LinesNot SpecifiedIC50≤ 1-10[3]
Ovarian CancerPanel of 6 Ovarian Cancer Cell LinesCell ViabilityNot SpecifiedReduced cell number observed[4]
Multiple MyelomaMyeloma Cell Lines (OPM-1, KMS-11, U266)Cell ViabilityNot SpecifiedModerate inhibition of proliferation as a single agent; enhances lenalidomide (B1683929) cytotoxicity[5]

Experimental Protocols

Cell Viability and Cytotoxicity Assays (MTS/MTT)

These colorimetric assays are used to assess cell viability by measuring the metabolic activity of cells.

1. Cell Plating:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Add the compounds to the respective wells and incubate for the desired period (e.g., 72 hours).

3. MTS/MTT Reagent Addition:

  • For MTS assays, add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each 100 µL well.[6]

  • For MTT assays, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

4. Incubation:

  • Incubate the plates for 1-4 hours at 37°C.[6][7]

5. Solubilization (for MTT assay only):

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[6]

6. Absorbance Reading:

  • Measure the absorbance at 490 nm for MTS assays or 570 nm for MTT assays using a microplate reader.[6][8]

7. Data Analysis:

  • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

  • Calculate IC50 or GI50 values using appropriate software (e.g., GraphPad Prism).

Co-Immunoprecipitation (Co-IP) for CBFβ-RUNX1 Interaction

1. Cell Lysis:

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[1]

2. Immunoprecipitation:

  • Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

  • Incubate the pre-cleared lysates with an antibody against the "bait" protein (e.g., RUNX1) overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

3. Washing:

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

4. Elution:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

5. Western Blotting:

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with antibodies against the "prey" protein (CBFβ) and the "bait" protein (RUNX1) to detect their presence in the immunoprecipitated complex.

Visualizations

Signaling Pathway of AI-10-104 Action

AI10104_Mechanism Mechanism of Action of this compound cluster_nucleus Nucleus CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 Forms active complex DNA Target Gene Promoters RUNX1->DNA Binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates Apoptosis Apoptosis Proliferation_Inhibition Inhibition of Proliferation AI10104 This compound AI10104->CBFb Binds to and prevents interaction with RUNX1

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow General Workflow for this compound Cytotoxicity Assessment start Start cell_culture 1. Seed cancer cells in 96-well plates start->cell_culture treatment 2. Treat cells with serial dilutions of This compound cell_culture->treatment incubation 3. Incubate for a defined period (e.g., 72 hours) treatment->incubation assay 4. Perform cell viability assay (e.g., MTS/MTT) incubation->assay readout 5. Measure absorbance with a plate reader assay->readout analysis 6. Analyze data to determine IC50/GI50 readout->analysis end End analysis->end

Caption: Workflow for cytotoxicity assessment.

References

The Pharmacophore of AI-10-104: A Technical Guide to Disrupting the CBFβ-RUNX Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AI-10-104 Pharmacophore

Key Pharmacophoric Features:

  • 2-Pyridyl Benzimidazole (B57391) Core: This heterocyclic scaffold forms the central structural motif and is essential for binding to CBFβ.[6][7]

Quantitative Data

CompoundFRET IC50 (µM) for CBFβ-RUNX BindingNotes
This compound1.25[2][6]An analog of AI-10-47 with improved potency.[2][6]
AI-4-5722[6]The initial lead compound from which this compound was developed.[6]
AI-10-473.2[6]An analog of AI-4-57 with improved metabolic stability due to the trifluoromethoxy substitution.[2][6]
AI-14-91Not explicitly stated in linked snippetsAn active inhibitor of CBFβ-RUNX binding.[2]
AI-4-88>240[6]An inactive analog, frequently utilized as a negative control in experiments.[4][6]
AI-10-490.26 (for CBFβ-SMMHC-RUNX1)A bivalent inhibitor derived from AI-10-47, showing high potency against the oncogenic fusion protein CBFβ-SMMHC.[6]

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay

This in vitro assay quantitatively measures the ability of a compound to disrupt the interaction between CBFβ and the RUNX1 Runt domain.

Principle: A donor fluorophore (e.g., Cerulean) is genetically fused to the RUNX1 Runt domain, and an acceptor fluorophore (e.g., Venus) is fused to CBFβ. When these two proteins interact, excitation of the donor fluorophore results in energy transfer to the acceptor, leading to acceptor emission. An inhibitor that disrupts this interaction will cause a decrease in acceptor emission and a corresponding increase in donor emission.

Detailed Protocol:

  • Protein Expression and Purification:

    • Express Cerulean-RUNX1 Runt domain and Venus-CBFβ fusion proteins in a suitable expression system (e.g., E. coli).

    • Purify the proteins to homogeneity using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

  • Assay Setup:

    • Prepare an assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

    • In a 96- or 384-well microplate, add the purified Cerulean-RUNX1 Runt domain and Venus-CBFβ to a final concentration of 100 nM each.[7]

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 1 hour), protected from light, to allow the binding equilibrium to be reached.

  • Data Acquisition:

    • Measure the fluorescence intensity at two wavelengths:

      • Donor emission (e.g., 474 nm for Cerulean).

      • Acceptor emission (e.g., 525 nm for Venus).

    • Calculate the ratio of acceptor to donor emission (525 nm / 474 nm).[7]

  • Data Analysis:

    • Plot the emission ratio as a function of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) Assay

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., SEM cells, KOPTK1) to an appropriate density.[7][8]

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) containing protease inhibitors.[7]

    • Incubate on ice and then clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an anti-RUNX1 antibody (e.g., 2 µg) overnight at 4°C with gentle rotation.[7]

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them multiple times with IP buffer to remove non-specifically bound proteins.[7]

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against both RUNX1 and CBFβ.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Signaling Pathways and Experimental Workflows

CBF_RUNX1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound CBFb CBFβ RUNX1 RUNX1 CBFb->RUNX1 interaction blocked Complex CBFβ-RUNX1 Complex CBFb->Complex RUNX1->Complex InactiveRUNX1 Inactive RUNX1 RUNX1->InactiveRUNX1 DNA RUNX1 Binding Site (e.g., TGTGGTT) Complex->DNA TargetGenes Target Genes (e.g., MYC, CSF1R) DNA->TargetGenes regulates Transcription Transcription (Activation/Repression) TargetGenes->Transcription CellularProcesses Cellular Processes (Proliferation, Differentiation) Transcription->CellularProcesses AI10104 This compound AI10104->CBFb binds

FRET_Assay_Workflow Start Start: Purified Proteins Proteins Cerulean-RUNX1 + Venus-CBFβ Start->Proteins AddCompound Add this compound (or control) Proteins->AddCompound Incubate Incubate (e.g., 1 hr at RT) AddCompound->Incubate Measure Measure Fluorescence (Donor & Acceptor Emission) Incubate->Measure Analyze Calculate Emission Ratio and Determine IC50 Measure->Analyze End End: Potency Determined Analyze->End

Caption: Workflow for the FRET-based inhibition assay.

CoIP_Workflow Start Start: Cultured Cells Treat Treat with this compound (or DMSO) Start->Treat Lyse Cell Lysis Treat->Lyse IP Immunoprecipitate RUNX1 Lyse->IP Wash Wash Beads IP->Wash Elute Elute Proteins Wash->Elute WB Western Blot for RUNX1 and CBFβ Elute->WB End End: Interaction Disruption Confirmed WB->End

Caption: Workflow for the Co-Immunoprecipitation assay.

Conclusion

References

Early Research on AI-10-104 for Leukemia Treatment: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting the RUNX1-CBFβ Interaction in Leukemia

Runt-related transcription factor 1 (RUNX1), also known as Acute Myeloid Leukemia 1 protein (AML1), is a critical regulator of hematopoietic stem cell differentiation.[1] The RUNX family of transcription factors, including RUNX1, forms a heterodimeric complex with Core-Binding Factor β (CBFβ) to enhance their stability and DNA binding affinity.[1] This complex is essential for normal blood cell development. However, chromosomal translocations and mutations involving the RUNX1 gene are frequently associated with various forms of leukemia, including acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL).[1][2] In these malignancies, the dysregulation of RUNX1-mediated transcription is a key driver of oncogenesis.

Mechanism of Action of AI-10-104

AI_10_104_Mechanism_of_Action cluster_0 Normal RUNX1 Function cluster_1 Inhibition by this compound RUNX1 RUNX1 DNA DNA (Target Genes: MYC, MYB) RUNX1->DNA Binds to CBFb CBFβ CBFb->RUNX1 Stabilizes Transcription Oncogenic Transcription DNA->Transcription Initiates AI10104 This compound CBFb_inhibited CBFβ AI10104->CBFb_inhibited Binds to & inhibits RUNX1_destabilized RUNX1 CBFb_inhibited->RUNX1_destabilized Prevents binding NoTranscription Apoptosis & Reduced Proliferation RUNX1_destabilized->NoTranscription Leads to

Preclinical Efficacy of this compound

Cell LineLeukemia TypeAssay TypeEndpointValueReference
HPB-ALLT-ALLMTSGI50~2.5 µM[3]
DND-41T-ALLMTSGI50~5 µM[3]
KOPTK1T-ALLMTSGI50~2 µM[3]
JurkatT-ALLMTSGI50~7.5 µM[3]
SEMAMLCo-IPInhibition10 µM (6h)[2]
ME-1inv(16) AMLCell GrowthIC500.6 µM (for AI-10-49)[5]
Sample TypeAssay TypeEndpointValue (Average)Reference
Primary Pediatric T-ALL Samples (n=11)CellTiter-GloGI50~2.2 µM[3]
Normal Human Bone Marrow (n=3)MTSGI5015.4 µM[3]
Normal Human Bone MarrowCell ViabilityIC50>25 µM (for AI-10-49)[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Cell Lysis: Cells were lysed in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) containing protease inhibitors.[2]

  • Immunoprecipitation: Cell lysates were incubated with anti-RUNX1 antibody (e.g., Active Motif, #39000) and Protein A agarose (B213101) beads overnight at 4°C with rotation.[2][3]

  • Washing and Elution: The beads were washed multiple times with IP buffer to remove non-specific binding. The protein complexes were then eluted from the beads.

Co_IP_Workflow start Start: Leukemia Cells treatment Treat with this compound or DMSO (6h) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis ip Immunoprecipitation: Add anti-RUNX1 Ab & Protein A Beads lysis->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute wb Western Blot: Probe for CBFβ and RUNX1 elute->wb end Result: Quantify CBFβ co-IP'd with RUNX1 wb->end

Caption: Experimental workflow for the Co-Immunoprecipitation assay.

  • Cell Seeding: Human T-ALL cell lines or primary patient T-ALL samples were seeded in 96-well plates.[3]

  • Assay Procedure:

    • MTS Assay: CellTiter 96 AQueous One Solution Reagent (Promega) was added to each well. After incubation, the absorbance was measured, which is proportional to the number of viable cells.[3]

    • CellTiter-Glo Assay: CellTiter-Glo Luminescent Cell Viability Assay reagent (Promega) was added, which measures ATP levels as an indicator of metabolically active cells. Luminescence was measured using a plate reader.[3]

  • Data Analysis: Absorbance or luminescence values were normalized to the DMSO control to calculate the percentage of growth inhibition (GI). GI50 values were determined from dose-response curves.

  • Staining: Cells were harvested and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and 7-AAD (a viability dye that enters non-viable cells).[3]

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to distinguish between viable (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), and late apoptotic/necrotic (Annexin V+ / 7-AAD+) cells.[3]

Therapeutic Rationale and Limitations

Therapeutic_Rationale Leukemia Leukemia Cells (High RUNX1 dependence) Apoptosis High Cytotoxicity (Apoptosis) Leukemia->Apoptosis High Sensitivity NormalCells Normal Hematopoietic Cells (Lower RUNX1 dependence) LowToxicity Low Cytotoxicity NormalCells->LowToxicity Low Sensitivity AI10104 This compound (RUNX1-CBFβ Inhibitor) AI10104->Leukemia AI10104->NormalCells TherapeuticWindow Therapeutic Window Apoptosis->TherapeuticWindow LowToxicity->TherapeuticWindow

Conclusion

References

Methodological & Application

Application Notes and Protocols for AI-10-104 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

CompoundAssay TypeIC50 (µM)Target Interaction
AI-10-104 FRET-based assay1.25CBFβ-RUNX
AI-10-47FRET-based assay3.2CBFβ-RUNX
AI-4-57FRET-based assay22CBFβ-RUNX
AI-14-91FRET-based assayNot SpecifiedCBFβ-RUNX

Data compiled from multiple sources.[1][2][3]

Cell LineAssayConcentration (µM)Incubation TimeObserved Effect
OVCAR8Cell Viability (Trypan Blue)71, 3, and 5 daysSignificant reduction in live cell number[4]
OVCAR8Cell Cycle (Propidium Iodide)1024 and 48 hoursSignificant increase in the S-phase population[5]
OVCAR8DNA Replication (EdU)1024 and 48 hoursSignificant decrease in EdU incorporation[4][5]
OVCAR4DNA Replication (EdU)1072 hoursSignificant decrease in EdU incorporation[5]
SEMCo-Immunoprecipitation106 hoursReduction in CBFβ binding to RUNX1[3][6]

Experimental Protocols

Cell Viability Assay (Luminescent)

Materials:

  • Target cell line (e.g., OVCAR8)

  • Complete cell culture medium

  • DMSO (vehicle control)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, G7570)

  • Luminometer

Procedure:

  • Seed 2,500-5,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Incubate the plate for 3 days (72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

Materials:

  • OVCAR8 cells

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed OVCAR8 cells in 6-well plates and grow to approximately 60-70% confluency.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or at -20°C overnight).

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the stained cells by flow cytometry, collecting at least 10,000 events per sample.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Co-Immunoprecipitation (Co-IP) to Detect CBFβ-RUNX1 Disruption

Materials:

  • SEM cells (or other suitable cell line)

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) with protease inhibitors

  • Anti-RUNX1 antibody (e.g., Active Motif, cat #39000)

  • Anti-CBFβ antibody

  • Protein A/G agarose (B213101) or magnetic beads

  • Western blot reagents and equipment

Procedure:

  • Harvest the cells and lyse them in modified RIPA buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube. Determine the protein concentration.

  • (Optional) Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate 1-2 mg of protein lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the immune complexes.

  • Wash the beads three times with IP lysis buffer.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Visualizations

CBF_RUNX_Signaling_Pathway CBFβ-RUNX Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., NGF, BMPs) Receptor Receptor Tyrosine Kinase (e.g., TrkA) Growth_Factors->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway SMAD_Pathway SMAD Pathway Receptor->SMAD_Pathway RUNX RUNX MAPK_Pathway->RUNX Activates SMAD_Pathway->RUNX Activates CBFbeta CBFβ CBFbeta_RUNX_Complex CBFβ-RUNX Complex CBFbeta->CBFbeta_RUNX_Complex RUNX->CBFbeta_RUNX_Complex AI_10_104 This compound AI_10_104->CBFbeta Inhibits Interaction with RUNX DNA DNA CBFbeta_RUNX_Complex->DNA Binds to Target_Genes Target Gene Transcription DNA->Target_Genes Cell_Cycle Cell Cycle Progression Target_Genes->Cell_Cycle Differentiation Cell Differentiation Target_Genes->Differentiation

Experimental_Workflow_CoIP Experimental Workflow: Co-Immunoprecipitation Start Start: Cell Culture (e.g., SEM cells) Treatment Treatment with this compound (10 µM) or DMSO for 6 hours Start->Treatment Harvest Harvest and Lyse Cells Treatment->Harvest IP Immunoprecipitation with anti-RUNX1 antibody Harvest->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analysis Western Blot Analysis for CBFβ Elute->Analysis End End: Assess Interaction Analysis->End

Caption: Workflow for assessing CBFβ-RUNX1 interaction via Co-IP.

References

Application Notes and Protocols for AI-10-104 in Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

cluster_0 Normal State cluster_1 With AI-10-104 CBFb CBFβ Complex CBFβ-RUNX Complex CBFb->Complex RUNX RUNX RUNX->Complex DNA DNA (RUNX Binding Site) Complex->DNA Binds to TargetGenes Target Gene Expression (e.g., INHBA, MMP1) DNA->TargetGenes Regulates Phenotype Cancer Progression (Proliferation, Migration, EMT) TargetGenes->Phenotype Promotes AI10104 This compound CBFb_inhibited CBFβ AI10104->CBFb_inhibited Binds to & Inhibits RUNX_free RUNX TargetGenes_down Decreased Target Gene Expression NoComplex->TargetGenes_down Leads to Phenotype_inhibited Inhibition of Cancer Progression TargetGenes_down->Phenotype_inhibited Results in

Quantitative Data Summary

Cell LineIC50 (µM) after 3 days
OVCAR8~5
OVCAR4~7
SKOV3~8
IGROV1~10
A2780~12
OVCAR3~15
Treatment (10 µM)% Cells in G1% Cells in S% Cells in G2/M
DMSO (24h)453520
This compound (24h)424810
DMSO (48h)483220
This compound (48h)40528
GeneFold Change (24h treatment with 5 µM this compound)
INHBA-2.5
MMP1-3.1
COL7A1-1.8
IGFN1-2.2

Experimental Protocols

cluster_0 Experimental Workflow start Start: Ovarian Cancer Cell Lines cell_culture Cell Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay treatment->viability apoptosis Apoptosis Assay treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle migration Migration Assay treatment->migration western Western Blot treatment->western qpcr RT-qPCR treatment->qpcr end End: Data Analysis & Interpretation viability->end apoptosis->end cell_cycle->end migration->end western->end qpcr->end

Protocol 1: Cell Viability Assay (MTS/CellTiter-Glo)

Materials:

  • Ovarian cancer cell lines (e.g., OVCAR8, SKOV3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo Luminescent Cell Viability Assay

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay:

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a plate reader.

    • For CellTiter-Glo: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure the luminescence using a plate reader.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Ovarian cancer cell lines

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis

Materials:

  • Ovarian cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RUNX1, anti-CBFβ, anti-MMP1, anti-INHBA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and add ECL substrate.

  • Imaging: Visualize the protein bands using an imaging system.

Protocol 4: Wound Healing (Scratch) Assay

Materials:

  • Ovarian cancer cell lines

  • 6-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in 6-well plates and grow them to 90-100% confluency.

  • Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure relative to the 0-hour time point.

Protocol 5: Co-Immunoprecipitation (Co-IP)

Materials:

  • Ovarian cancer cell lines

  • Co-IP lysis buffer

  • Anti-RUNX1 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Anti-CBFβ and anti-RUNX1 antibodies for Western blotting

Procedure:

  • Immunoprecipitation: Incubate the cell lysates with an anti-RUNX1 antibody overnight at 4°C. Add protein A/G magnetic beads and incubate for another 2-4 hours.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.

cluster_0 Co-Immunoprecipitation Workflow start Start: Treated Cell Lysate ip Immunoprecipitation with anti-RUNX1 Ab start->ip beads Capture with Protein A/G Beads ip->beads wash Wash Beads beads->wash elute Elute Proteins wash->elute wb Western Blot for CBFβ and RUNX1 elute->wb end End: Analyze Disruption of Interaction wb->end

Figure 3: Workflow for the Co-Immunoprecipitation experiment.

Application Notes and Protocols for AI-10-104 in In Vitro Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Data Presentation

Cell LineCancer TypeAssayConcentration RangeDurationEffectReference
Jurkat, HPB-ALL, DND-41, KOPTK1T-Cell Acute Lymphoblastic Leukemia (T-ALL)MTS Assay, Annexin V/7AAD Staining1-15 µM3-4 daysDose-dependent induction of apoptosis and inhibition of cell growth.[1]
OVCAR8Ovarian CancerCellTiter-Glo, EdU Incorporation, pHH3 Staining5-10 µM24-72 hoursDecreased cell proliferation, reduced mitotic index, and decreased DNA replication.[4]
Myeloma cellsMultiple MyelomaCell Proliferation Assay0-10 µMNot SpecifiedEnhanced anti-proliferative effect and cytotoxicity.
T-ALL Patient SamplesT-Cell Acute Lymphoblastic Leukemia (T-ALL)CellTiter-Glo, Annexin V/7AAD Staining1-15 µM3-6 daysDose-dependent inhibition of cell growth and induction of apoptosis.[1]

Experimental Protocols

Materials:

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Appropriate cell culture medium

  • Cell line of interest

  • Sterile, tissue culture-treated plates (e.g., 6-well, 12-well, or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Adherent cells: Seed cells in a tissue culture plate at a density that will ensure they are in the exponential growth phase and will not reach confluency by the end of the experiment.

    • Suspension cells: Seed cells in a tissue culture plate at a recommended density for the specific cell line.

  • Cell Treatment:

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1][4]

  • Harvesting and Analysis: After the incubation period, cells can be harvested and analyzed for apoptosis using various methods, such as Annexin V/Propidium Iodide staining (Protocol 2).

Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Adherent cells: Gently detach the cells using trypsin-EDTA, neutralize with serum-containing medium, and collect the cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Suspension cells: Collect the cells by centrifugation at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellets twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[5]

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Visualizations

AI10104_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus AI10104 AI-10-104 CBFbeta CBFβ AI10104->CBFbeta Inhibits Interaction CBFbeta_RUNX CBFβ-RUNX Complex CBFbeta->CBFbeta_RUNX RUNX RUNX RUNX->CBFbeta_RUNX Gene_Expression Target Gene Expression (e.g., MYC) CBFbeta_RUNX->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Suppresses

Apoptosis_Assay_Workflow start Seed Cells treatment Treat with this compound (and DMSO control) start->treatment incubation Incubate (24-72h) treatment->incubation harvest Harvest Cells incubation->harvest stain Stain with Annexin V-FITC & PI harvest->stain analysis Analyze by Flow Cytometry stain->analysis end Quantify Apoptosis analysis->end

References

Application Notes and Protocols for AI-10-104: Preparation of Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AI-10-104

This compound: Key Data and Properties

PropertyValue
Molecular Weight 309.24 g/mol
Chemical Formula C₁₄H₁₀F₃N₃O₂
CAS Number 1881276-00-1
Appearance Off-white to light yellow solid
Purity (via HPLC) ≥98%
Solubility (in DMSO) 50 mg/mL (161.69 mM)
Storage (Powder) -20°C for up to 3 years
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocols: Stock Solution Preparation

Materials and Equipment
  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettes (P1000, P200, P20) and sterile filter tips

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Step-by-Step Protocol for 10 mM Stock Solution
  • Preparation and Weighing:

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Example: Mass (mg) = 10 mM x 1 mL x 309.24 g/mol / 1000 = 3.09 mg

  • Dissolution:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • Sonication (if required):

    • Visually inspect the solution for any undissolved particles.

  • Aliquoting and Storage:

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Visualized Workflows and Pathways

Experimental Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Dissolution cluster_2 Quality Control & Storage A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex to Mix C->D E Visually Inspect for Complete Dissolution D->E F Sonicate if Necessary E->F Precipitate Observed G Aliquot into Single-Use Volumes E->G Fully Dissolved F->G H Store at -80°C or -20°C G->H

Signaling Pathway of this compound

G Mechanism of Action of this compound cluster_0 Normal State cluster_1 With this compound RUNX RUNX Complex RUNX-CBFβ Complex RUNX->Complex InhibitedComplex RUNX-CBFβ Complex Formation Inhibited CBFbeta CBFβ CBFbeta->Complex DNA Target Gene Promoters Complex->DNA Binds Transcription Gene Transcription DNA->Transcription InhibitedTranscription Altered Gene Transcription AI10104 This compound AI10104->RUNX Interferes with CBFβ binding

References

Application Note: Co-Immunoprecipitation Assay for Validating AI-10-104-Mediated Disruption of the CBFβ-RUNX Protein Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signaling Pathway and Mechanism of Action

AI10104_Mechanism cluster_0 Normal Condition cluster_1 With AI-10-104 Treatment RUNX_N RUNX Complex_N Active Transcription Complex RUNX_N->Complex_N CBFb_N CBFβ CBFb_N->Complex_N DNA_N Target Gene DNA Transcription_N Gene Transcription DNA_N->Transcription_N Leads to Complex_N->DNA_N Binds AI10104 This compound CBFb_T CBFβ AI10104->CBFb_T Binds to RUNX_T RUNX DNA_T Target Gene DNA RUNX_T->DNA_T Reduced Binding CBFb_T->RUNX_T Interaction Blocked Blocked_Transcription Transcription Inhibited DNA_T->Blocked_Transcription

Caption: Mechanism of this compound action on the CBFβ-RUNX pathway.

Quantitative Data of CBFβ-RUNX Inhibitors

CompoundFRET IC50 (µM) for CBFβ-RUNX BindingNotes
This compound 1.25An active inhibitor with improved potency over earlier analogs.[4]
AI-14-91 Not explicitly stated, but activeAn active inhibitor of CBFβ-RUNX binding used in cellular assays.[7]
AI-10-47 3.2Precursor to this compound; shows modest effects in cells, possibly due to lower solubility.[4]
AI-4-88 >240An inactive analog commonly used as a negative control in experiments.[4]

Experimental Workflow for Co-Immunoprecipitation

The Co-IP workflow is a multi-step process designed to isolate a target protein ("bait") and its binding partners ("prey") from a cell lysate. This diagram outlines the key stages from cell treatment to final analysis.

CoIP_Workflow Start 1. Cell Culture & Treatment (e.g., SEM cells with DMSO, AI-4-88, or this compound for 6h) Lysis 2. Cell Lysis (Modified RIPA Buffer) Start->Lysis Preclear 3. Pre-clearing Lysate (with control IgG & Protein A/G beads) Lysis->Preclear IP 4. Immunoprecipitation (Add anti-RUNX1 antibody) Preclear->IP Capture 5. Immune Complex Capture (Add Protein A/G beads) IP->Capture Wash 6. Washing Steps (Remove non-specific binders) Capture->Wash Elute 7. Elution (Release proteins from beads) Wash->Elute Analyze 8. Analysis by Western Blot (Probe for RUNX1 and CBFβ) Elute->Analyze

Caption: Step-by-step workflow for the this compound Co-IP experiment.

Detailed Protocol: Co-Immunoprecipitation

A. Materials and Reagents
  • Cell Line: SEM (human B-cell precursor leukemia) or other suitable cell line expressing RUNX1 and CBFβ (e.g., OVCAR8, KOPTK1).[2][7][8]

  • Antibodies:

    • IP Antibody: Anti-RUNX1 antibody (e.g., Active Motif, #39000).[2][8]

    • Detection Antibodies: Anti-CBFβ antibody, Anti-RUNX1 antibody.

  • Beads: Protein A/G Agarose or Magnetic Beads (e.g., Roche Applied Science).[2][8]

  • Buffers:

    • Cell Lysis Buffer (Modified RIPA): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA.[2] Freshly add protease and phosphatase inhibitor cocktails before use.

    • IP Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5% NP-40, 0.25% sodium deoxycholate.[2]

    • Final Wash Buffer: 50 mM Tris-HCl (pH 7.5), 0.1% NP-40, 0.05% sodium deoxycholate.[2]

    • Elution Buffer: 2x Laemmli Sample Buffer (100 mM Tris-HCl pH 6.8, 200 mM DTT, 4% SDS, 0.2% Bromophenol Blue, 20% glycerol).[2]

    • PBS: Phosphate-Buffered Saline.

B. Experimental Procedure

1. Cell Culture and Treatment:

  • Culture SEM cells to a density of approximately 4 x 10^6 cells per experimental condition.

  • Incubate for 6 hours at 37°C in a CO2 incubator.[2]

2. Cell Lysis:

  • Harvest cells by centrifugation at 500 x g for 3 minutes at 4°C.[9]

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet in 1 mL of ice-cold modified RIPA Lysis Buffer containing freshly added inhibitors.

  • Incubate on ice for 15-30 minutes with gentle agitation.[10]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a Bradford or BCA assay.[10]

3. Pre-Clearing the Lysate (Optional but Recommended):

  • To a lysate volume containing 500-1000 µg of total protein, add 20-30 µL of Protein A/G bead slurry and 1-2 µg of a non-specific control IgG (e.g., rabbit IgG).[9]

  • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[9]

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully collect the supernatant, which is now the pre-cleared lysate, and discard the bead pellet.[9]

4. Immunoprecipitation of RUNX1:

  • Add 2 µg of anti-RUNX1 antibody to the pre-cleared lysate.[2]

  • Incubate on a rotator for 4-5 hours or overnight at 4°C.[2]

  • Add 40 µL of fresh Protein A/G bead slurry to each sample to capture the antibody-protein complexes.

  • Continue to rotate for an additional 1-2 hours at 4°C.

5. Washing:

  • Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant.

  • Wash the beads twice with 1 mL of IP Wash Buffer.[2] For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet.

  • Perform a final wash with 1 mL of Final Wash Buffer to remove residual detergents.[2]

  • After the last wash, carefully aspirate all remaining buffer from the beads.

6. Elution:

  • Resuspend the washed bead pellet in 40-50 µL of 2x Laemmli Sample Buffer.

  • Heat the samples at 95°C for 10-12 minutes to elute the proteins and denature them.[2]

  • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

C. Analysis by Western Blot
  • Load the eluted samples onto a 12% SDS-PAGE gel for protein separation.[2] Include a sample of the input lysate (20-30 µg) as a positive control.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Probe the membrane with primary antibodies against CBFβ and RUNX1 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

D. Expected Results
  • Input Lanes: Should show the presence of both RUNX1 and CBFβ in all treatment conditions, confirming the proteins are expressed in the cells.

  • IP: anti-RUNX1 Lanes:

References

Application Note: MTS Assay for Determining Cellular Sensitivity to the RUNX Inhibitor AI-10-104

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AI-10-104 Mechanism of Action

cluster_0 Normal RUNX Signaling cluster_1 Inhibition by this compound CBFb CBFβ Complex CBFβ-RUNX Complex CBFb->Complex RUNX RUNX Protein RUNX->Complex DNA Target Gene Promoters Complex->DNA Binds Expression Altered Gene Expression DNA->Expression Regulates Proliferation Cell Proliferation & Survival Expression->Proliferation Promotes Inhibitor This compound Inhibitor->CBFb Inhibits Binding

Experimental Protocol

This protocol is a general guideline and should be optimized for specific cell lines and laboratory conditions.[7] Key parameters to optimize include cell seeding density and incubation times.[8][9]

Materials and Reagents
  • Cell Line of Interest: (e.g., OVCAR8, KOPTK1)

  • Complete Cell Culture Medium: (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin). Phenol red-free medium is recommended to reduce background absorbance.[8]

  • Vehicle Control: Sterile DMSO

  • MTS Reagent: (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)[10]

  • Phosphate-Buffered Saline (PBS): Sterile

  • Sterile, 96-well clear, flat-bottom tissue culture plates

  • Multichannel pipettes

  • CO2 Incubator: 37°C, 5% CO2

  • Microplate Spectrophotometer (ELISA reader): Capable of reading absorbance at 490-500 nm[5][6]

Assay Workflow

The overall experimental workflow is depicted below.

cluster_workflow MTS Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate overnight to allow cell adherence A->B C 3. Prepare serial dilutions of this compound B->C D 4. Treat cells with this compound dilutions C->D E 5. Incubate for desired exposure time (e.g., 72 hours) D->E F 6. Add MTS reagent to each well E->F G 7. Incubate for 1-4 hours at 37°C F->G H 8. Measure absorbance at 490 nm G->H I 9. Analyze data and determine IC50 H->I

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.[11]

    • Dilute the cells in complete culture medium to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[11]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[12] Include wells for "medium only" (blank) and "vehicle control" (cells + DMSO).

    • Incubate the plate at 37°C, 5% CO2 overnight to allow cells to attach.[13]

  • Compound Preparation and Cell Treatment:

    • Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (typically ≤ 0.5%) to avoid solvent toxicity.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO2) for the desired exposure period (e.g., 48, 72, or 96 hours). A 72-hour incubation is common for assessing anti-proliferative effects.[13]

  • MTS Reagent Addition and Absorbance Measurement:

    • After the treatment incubation, add 20 µL of MTS reagent directly to each well.[6][12]

    • Incubate the plate for 1 to 4 hours at 37°C.[6][12] The optimal incubation time can vary between cell lines and should be determined to ensure the absorbance values are within the linear range of the plate reader.

    • Briefly shake the plate to ensure uniform color distribution.[4]

    • Measure the absorbance at 490 nm using a microplate reader.[6][7]

Data Presentation and Analysis

Calculations
  • Correct for Background: Subtract the average absorbance of the "medium only" (blank) wells from all other absorbance readings.[8]

  • Calculate Percent Viability: Normalize the data to the vehicle-treated controls using the following formula:[8]

    % Viability = (Corrected Absorbance of Treated Well / Average Corrected Absorbance of Vehicle Control Wells) x 100

Example Data Summary

The results can be summarized in a table for clarity.

This compound Conc. (µM)Avg. Absorbance (490 nm)Corrected Absorbance% Viability
0 (Vehicle)1.2541.198100.0%
0.11.1981.14295.3%
0.31.0550.99983.4%
1.00.7820.72660.6%
3.00.4110.35529.6%
10.00.1890.13311.1%
30.00.1120.0564.7%
Blank0.056N/AN/A
Determining the IC50/GI50 Value
Cell LineTissue of OriginThis compound GI50 (µM)
KOPTK1T-cell ALL~1.5
OVCAR8Ovarian Cancer~2.8
HPB-ALLT-cell ALL~2.2
BEAS-2BNormal Epithelium> 30

References

Application Notes and Protocols: Synergistic Anti-Myeloma Activity of AI-10-104 and Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide (B1683929) exerts its anti-tumor effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5][6][7] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][7][8] These transcription factors are critical for the survival and proliferation of myeloma cells.[1][2]

However, the efficacy of lenalidomide can be compromised by intrinsic or acquired resistance. One identified mechanism of resistance involves the Runt-related transcription factors (RUNX), specifically RUNX1 and RUNX3.[1][2] These proteins have been shown to physically associate with IKZF1 and IKZF3, shielding them from CRBN-mediated degradation.[1][2]

Signaling Pathways and Mechanisms of Action

cluster_0 Lenalidomide Action cluster_1 AI-10-104 Action & Synergy Lenalidomide Lenalidomide CRBN CRBN-E3 Ligase Complex Lenalidomide->CRBN Binds to & alters substrate specificity IKZF1_3 IKZF1 / IKZF3 CRBN->IKZF1_3 Targets Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Leads to Degradation Degradation Proteasome->Degradation Mediates IKZF1_3->Ub Ubiquitination IKZF1_3_RUNX IKZF1/3-RUNX Complex IKZF1_3->IKZF1_3_RUNX Forms Apoptosis Myeloma Cell Apoptosis Degradation->Apoptosis Induces AI10104 This compound RUNX RUNX1 / RUNX3 AI10104->RUNX Inhibits AI10104->IKZF1_3_RUNX Disrupts RUNX->IKZF1_3_RUNX Forms IKZF1_3_RUNX->CRBN Protects IKZF1/3 from CRBN targeting

Caption: Synergistic mechanism of this compound and lenalidomide.

Quantitative Data

Cell LineRUNX1 ExpressionLenalidomide SensitivityCombination Effect (CI)Reference
NCI-H929 LowSensitiveSynergistic (sub-micromolar)[2]
MM1S LowSensitiveSynergistic (sub-micromolar)[2]
U266 LowSensitiveSynergistic (sub-micromolar)[2]
OPM-1 HighInsensitiveSynergistic (higher concentrations)[2]
RPMI-8226 HighInsensitiveSynergistic (higher concentrations)[2]

Experimental Protocols

Protocol 1: Cell Viability Assay

Materials:

  • Multiple myeloma cell lines (e.g., NCI-H929, OPM-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lenalidomide (stock solution in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader with luminescence detection capabilities

Procedure:

  • Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine IC50 values and combination indices using appropriate software (e.g., CompuSyn).

start Start seed_cells Seed MM cells in 96-well plate start->seed_cells prepare_drugs Prepare serial dilutions of This compound & Lenalidomide seed_cells->prepare_drugs treat_cells Treat cells with drugs (single & combination) prepare_drugs->treat_cells incubate Incubate for 72 hours at 37°C treat_cells->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data: Calculate viability, IC50, and Combination Index measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for cell viability assay.
Protocol 2: Co-Immunoprecipitation (Co-IP) of RUNX1 and IKZF3

Materials:

  • HEK293T cells

  • Expression vectors for FLAG-tagged RUNX1 and IKZF3

  • Transfection reagent

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-FLAG M2 affinity gel

  • Wash buffer (e.g., TBS)

  • Elution buffer (e.g., 3X FLAG peptide)

  • Antibodies: anti-FLAG, anti-RUNX1, anti-IKZF3, anti-CBFβ

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Co-transfect HEK293T cells with FLAG-RUNX1 and IKZF3 expression vectors.

  • Lyse the cells in cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the lysates with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

  • Wash the beads three times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against FLAG, RUNX1, IKZF3, and CBFβ.

Protocol 3: Western Blot Analysis of IKZF1/3 Degradation

This protocol is to assess the degradation of IKZF1 and IKZF3 in response to lenalidomide and the combination treatment.

Materials:

  • Multiple myeloma cell lines

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Harvest and lyse the cells.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the relative levels of IKZF1 and IKZF3.

Logical Relationship of Synergistic Anti-Cancer Effects

start Start: Myeloma Cell with RUNX-IKZF1/3 Complex add_lenalidomide Lenalidomide Treatment start->add_lenalidomide add_ai10104 This compound Treatment start->add_ai10104 crbn_binding Lenalidomide binds to CRBN add_lenalidomide->crbn_binding runx_inhibition This compound inhibits RUNX add_ai10104->runx_inhibition ikzf_protection RUNX protects IKZF1/3 from CRBN crbn_binding->ikzf_protection Ineffective degradation due to crbn_targets_ikzf CRBN targets exposed IKZF1/3 for degradation crbn_binding->crbn_targets_ikzf ikzf_exposed IKZF1/3 is exposed runx_inhibition->ikzf_exposed ikzf_exposed->crbn_targets_ikzf ikzf_degradation Increased IKZF1/3 Degradation crbn_targets_ikzf->ikzf_degradation apoptosis Enhanced Myeloma Cell Apoptosis ikzf_degradation->apoptosis synergy Synergistic Anti-Myeloma Effect apoptosis->synergy

Caption: Logical flow of this compound and lenalidomide synergy.

Conclusion

References

Application Notes and Protocols for Studying RUNX-Dependent Gene Expression Using AI-10-104

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data Summary

Table 1: In Vitro Inhibition of CBFβ-RUNX Interaction

CompoundIC50 (µM)Assay TypeReference
AI-10-1041.25FRET[3]
AI-10-473.2FRET[4]
AI-4-5722FRET[4]
AI-4-88 (inactive control)>240FRET[7]
Cell LineCancer TypeAssayEndpointIC50 / GI50 (µM)Reference
SEMAcute Myeloid LeukemiaCo-IPReduction of CBFβ-RUNX1 binding- (Effective at 10 µM)[3]
OVCAR8Ovarian CancerCellTiter-GloReduced cell number (3 days)~7[6]
OVCAR4Ovarian CancerCellTiter-GloReduced cell number (3 days)~10[6]
HPB-ALLT-cell Acute Lymphoblastic LeukemiaApoptosis AssayInduction of apoptosisDose-dependent[5]
DND-41T-cell Acute Lymphoblastic LeukemiaApoptosis AssayInduction of apoptosisDose-dependent[5]
Pediatric T-ALL patient samplesT-cell Acute Lymphoblastic LeukemiaCellTiter-GloGrowth inhibitionAverage GI50 of 2.4[5]
ATL cell linesAdult T-cell Leukemia/LymphomaProliferation AssayInhibition of proliferation1-10[8][9]

Signaling and Experimental Workflow Diagrams

AI10104_Mechanism cluster_0 Normal RUNX Function cluster_1 Inhibition by this compound CBFb CBFβ RUNX RUNX CBFb->RUNX Forms Complex DNA DNA (RUNX Binding Site) RUNX->DNA Binds Gene Target Gene Expression DNA->Gene Regulates AI10104 This compound CBFb_inhibited CBFβ (Inhibited) AI10104->CBFb_inhibited Binds to RUNX_auto RUNX (Autoinhibited) CBFb_inhibited->RUNX_auto Interaction Blocked DNA_unbound DNA (RUNX Binding Site) RUNX_auto->DNA_unbound Binding Reduced Gene_altered Altered Gene Expression DNA_unbound->Gene_altered Leads to

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Line Culture treatment Treat with this compound (and controls, e.g., DMSO, AI-4-88) start->treatment incubation Incubate for specified time (e.g., 6, 24, 48 hours) treatment->incubation co_ip Co-Immunoprecipitation (Verify disruption of CBFβ-RUNX interaction) incubation->co_ip qpcr RT-qPCR (Analyze expression of known RUNX target genes) incubation->qpcr rnaseq RNA-Sequencing (Global gene expression profiling) incubation->rnaseq viability Cell Viability Assay (e.g., CellTiter-Glo) (Assess effect on proliferation) incubation->viability analysis Data Analysis and Interpretation co_ip->analysis qpcr->analysis rnaseq->analysis viability->analysis

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Culture the desired cancer cell lines (e.g., SEM, OVCAR8) in the appropriate medium supplemented with fetal bovine serum and antibiotics, following standard cell culture protocols.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) before proceeding to downstream analysis.[3][6]

Co-Immunoprecipitation (Co-IP) to Verify CBFβ-RUNX1 Disruption

This protocol is adapted from Illendula et al., 2016.[3]

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with Protein A agarose (B213101) beads.

    • Incubate the pre-cleared lysate with an anti-RUNX1 antibody (e.g., Active Motif, cat #39000) overnight at 4°C with gentle rotation.[3]

    • Add Protein A agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with a wash buffer (e.g., IP buffer I: 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate) to remove non-specific binding.[3]

  • Elution and Western Blotting:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against CBFβ and RUNX1 to detect the co-immunoprecipitated proteins.

Gene Expression Analysis by RT-qPCR
  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).[10]

  • Quantitative PCR (qPCR):

    • Perform qPCR using a suitable qPCR master mix (e.g., SYBR Green) and primers specific for the RUNX target genes of interest (e.g., MYC, INHBA, MMP1) and a housekeeping gene for normalization (e.g., GAPDH).[5][6]

    • The thermal cycling conditions should be optimized for the specific primers and thermocycler used. A typical protocol might include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]

Cell Viability/Proliferation Assay

This protocol is based on methods described by Clark et al., 2018.[6]

  • Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Incubation: Incubate the plates for 3 to 6 days, depending on the cell line's doubling time.[5][6]

  • Viability Measurement: Measure cell viability using a luminescent-based assay such as CellTiter-Glo (Promega), which quantifies ATP levels as an indicator of metabolically active cells.[5][6]

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the relative viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 or GI50 value.

Conclusion

References

Application of AI-10-104 in Multiple Myeloma Research: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of AI-10-104 in Multiple Myeloma

Signaling Pathway Diagram

AI_10_104_Mechanism_of_Action cluster_nucleus Nucleus cluster_resistance Resistance Mechanism cluster_inhibition Therapeutic Intervention CRBN CRBN E3 Ligase Complex IKZF1_3 IKZF1/3 CRBN->IKZF1_3 targets for ubiquitination Proteasome Proteasome IKZF1_3->Proteasome degradation MYC_IRF4 MYC/IRF4 (Oncogenes) IKZF1_3->MYC_IRF4 promotes transcription RUNX RUNX1/3 RUNX->IKZF1_3 binds and protects CBFβ CBFβ CBFβ->RUNX stabilizes Proliferation Myeloma Cell Proliferation MYC_IRF4->Proliferation drives Apoptosis Apoptosis Proliferation->Apoptosis inhibits AI10104 This compound AI10104->CBFβ inhibits interaction with RUNX Lenalidomide (B1683929) Lenalidomide Lenalidomide->CRBN activates Cell_Viability_Assay_Workflow A 1. Seed Cells (e.g., 5x10³ cells/well in 100µL) B 2. Drug Treatment (this compound +/- Lenalidomide) A->B C 3. Incubate (e.g., 48-72 hours, 37°C, 5% CO₂) B->C D 4. Add MTS/MTT Reagent (e.g., 20µL MTS or 10µL MTT) C->D E 5. Incubate (1-4 hours) D->E F 6. (For MTT only) Add Solubilization Buffer E->F G 7. Measure Absorbance (490nm for MTS, 570nm for MTT) E->G F->G H 8. Data Analysis (Calculate IC₅₀, CI) G->H CoIP_Workflow A 1. Cell Treatment (DMSO or this compound) B 2. Cell Lysis A->B C 3. Pre-clearing Lysate (with beads) B->C D 4. Immunoprecipitation (add primary antibody) C->D E 5. Immune Complex Capture (add Protein A/G beads) D->E F 6. Washing (remove non-specific binding) E->F G 7. Elution F->G H 8. Western Blot Analysis G->H Apoptosis_Assay_Workflow A 1. Cell Treatment (this compound) B 2. Harvest Cells A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate (15 min, dark) E->F G 7. Flow Cytometry Analysis F->G

References

Application Notes & Protocols for Measuring AI-10-104 IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mechanism of Action: AI-10-104

AI10104_Mechanism cluster_0 Normal RUNX Function cluster_1 Inhibition by this compound CBFb CBFβ Complex CBFβ-RUNX Complex CBFb->Complex Binds RUNX RUNX RUNX->Complex Binds DNA Target DNA Complex->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates AI10104 This compound CBFb_inhibited CBFβ (Inhibited) AI10104->CBFb_inhibited Allosteric Binding NoComplex No Complex Formation CBFb_inhibited->NoComplex RUNX_unbound RUNX RUNX_unbound->NoComplex

Quantitative Data Summary

Assay TypeSystem / Cell LineReported IC50 / GI50 (µM)Reference
Biochemical Assay
FRET (CBFβ-RUNX Binding)Purified Proteins1.25[2][4]
Cell-Based Assays
Cell Growth/Metabolism (MTS)T-cell acute lymphoblastic leukemia (T-ALL) cell linesVaries by cell line (low µM range)[1]
Cell Viability (CellTiter-Glo)Ovarian Cancer Cell Lines (e.g., OVCAR8)Varies by cell line (e.g., ~7 µM for OVCAR8)[3]
Cell ViabilityAdult T-cell leukemia/lymphoma (ATL) cell lines1 - 10[5][6]
Growth InhibitionNormal Human Hematopoietic Cells15.4[1]

Experimental Protocols

Protocol 1: Biochemical IC50 Determination via FRET Assay

FRET_Workflow start Start prep Prepare Reagents: - Cerulean-RUNX (Donor) - Venus-CBFβ (Acceptor) - Assay Buffer - this compound Serial Dilution start->prep plate Plate Assay Components: Add buffer, Cerulean-RUNX, and Venus-CBFβ to wells prep->plate add_compound Add this compound or DMSO (vehicle control) to wells plate->add_compound incubate Incubate plate at room temperature, protected from light add_compound->incubate read Measure Fluorescence: - Excite at Donor Wavelength (e.g., 433 nm) - Read Emission at Donor (474 nm) and Acceptor (525 nm) Wavelengths incubate->read analyze Analyze Data: - Calculate Emission Ratio (525/474 nm) - Plot Ratio vs. [this compound] - Fit curve (non-linear regression) to determine IC50 read->analyze end End analyze->end

Caption: Workflow for FRET-based IC50 determination.

Methodology:

  • Protein Preparation : Express and purify recombinant fusion proteins: the RUNX1 Runt domain fused to a donor fluorophore (e.g., Cerulean) and CBFβ fused to an acceptor fluorophore (e.g., Venus).[2]

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[4]

  • Assay Procedure :

    • In a 384-well microplate, add the assay buffer.

    • Add the Cerulean-Runt domain and Venus-CBFβ proteins to a final concentration of 100 nM each.[2]

    • Incubate the plate at room temperature for 1 hour, protected from light.[4]

  • Data Acquisition :

    • Use a plate reader to measure fluorescence. Excite the donor fluorophore (Cerulean at ~433 nm).

    • Measure the emission intensity from both the donor (at ~474 nm) and the acceptor (FRET signal at ~525 nm).[2]

  • Data Analysis :

    • Calculate the ratio of acceptor emission to donor emission (525 nm / 474 nm) for each well.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.[7]

Protocol 2: Cellular IC50 Determination via Cell Viability Assay

Viability_Workflow start Start seed Seed cells in a 96-well plate and allow to adhere overnight start->seed treat Treat cells with serial dilutions of this compound or DMSO control seed->treat incubate Incubate for a defined period (e.g., 72 hours) treat->incubate add_reagent Add CellTiter-Glo® Reagent to each well incubate->add_reagent lyse Mix to induce cell lysis and stabilize luminescent signal add_reagent->lyse read Measure luminescence using a plate reader lyse->read analyze Analyze Data: - Normalize luminescence to DMSO control - Plot % Viability vs. [this compound] - Fit curve to determine IC50 read->analyze end End analyze->end

Caption: Workflow for cell viability IC50 determination.

Methodology:

  • Cell Culture : Culture the desired cancer cell line (e.g., T-ALL cell line KOPTK1 or ovarian cancer line OVCAR8) under standard conditions.[1][3]

  • Cell Seeding : Seed cells into an opaque-walled 96-well plate at a predetermined density and allow them to attach and resume growth for 24 hours.

  • Compound Treatment :

  • Incubation : Incubate the cells for a period relevant to the cell line's doubling time, typically 72 hours.[1][3]

  • Assay Procedure (CellTiter-Glo®) :

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Measure the luminescence of each well using a plate reader.

  • Data Analysis :

    • Subtract the background luminescence (wells with medium only).

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle (DMSO) control.

Protocol 3: Cellular Target Engagement via Co-Immunoprecipitation (Co-IP)

CoIP_Workflow start Start treat Treat cells (e.g., KOPTK1) with DMSO or increasing concentrations of this compound for 6h start->treat lyse Harvest and lyse cells in modified RIPA buffer treat->lyse ip Immunoprecipitate RUNX1: - Add anti-RUNX1 antibody - Add Protein A/G beads lyse->ip incubate Incubate to allow antibody-protein-bead complex formation ip->incubate wash Wash beads to remove non-specific binding incubate->wash elute Elute proteins from beads (e.g., by boiling in sample buffer) wash->elute wb Perform Western Blot: - Separate proteins by SDS-PAGE - Probe with anti-CBFβ and anti-RUNX1 antibodies elute->wb analyze Analyze Blot: Check for reduced CBFβ signal in this compound treated samples wb->analyze end End analyze->end

Caption: Workflow for Co-Immunoprecipitation.

Methodology:

  • Cell Lysis :

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) containing protease inhibitors.[2]

  • Immunoprecipitation :

    • Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C.[1][2]

    • Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washes and Elution :

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blot Analysis :

    • Separate the eluted proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against CBFβ to detect the co-precipitated protein.

    • Separately, probe the membrane with a primary antibody against RUNX1 to confirm the successful immunoprecipitation of the target protein.

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

References

Troubleshooting & Optimization

Technical Support Center: AI-10-104 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guide

  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Troubleshooting Steps:

    • When preparing the final formulation, add the solvents sequentially and ensure thorough mixing after each addition.[7]

  • Troubleshooting Steps:

  • Possible Cause: Variability in the preparation of the formulation or degradation of the compound.

  • Troubleshooting Steps:

    • Standardize your formulation protocol. Precisely measure each component and maintain a consistent order of addition and mixing time.

Issue: The animals in my study are showing adverse effects not reported in the literature.

  • Troubleshooting Steps:

    • Run a vehicle-only control group to ensure the formulation itself is not causing the observed adverse effects.

    • Review your administration technique (e.g., IP injection, oral gavage) to ensure it is being performed correctly and is not causing undue stress or injury to the animals.

Data Presentation

SolventConcentrationNotes
DMSO50 mg/mL (161.69 mM)Requires sonication. Hygroscopic DMSO can affect solubility.[5]
Formulation CompositionAchievable ConcentrationAdministration Route
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.08 mM)Intraperitoneal (IP) Injection or Oral Gavage[5][8][9]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.08 mM)Intraperitoneal (IP) Injection[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.08 mM)Oral Gavage[5]
CaptisolNot specified for AI-10-104, but used for analogsIntraperitoneal (IP) Injection[4]

Experimental Protocols

This protocol is based on a commonly used vehicle for poorly soluble compounds.

Materials:

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure (to prepare 1 mL of a 2.5 mg/mL solution):

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and homogenous.

  • Add 450 µL of sterile saline to the mixture. Vortex for a final time to ensure a uniform solution.

  • Visually inspect the solution for any precipitation. If the solution is clear, it is ready for in vivo administration. If precipitation is observed, sonicate the solution in a water bath briefly.

This protocol utilizes corn oil as the primary vehicle.

Materials:

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn oil

Procedure (to prepare 1 mL of a 2.5 mg/mL solution):

  • In a sterile tube, add 900 µL of corn oil.

  • Vortex the mixture vigorously until a uniform suspension or solution is formed. Gentle warming may be applied if necessary.

  • Inspect the formulation for homogeneity before administration.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration cluster_troubleshoot Troubleshooting start Weigh this compound dissolve_dmso Dissolve in DMSO (Stock Solution) start->dissolve_dmso add_excipients Add Excipients (e.g., PEG300, Tween-80) dissolve_dmso->add_excipients add_vehicle Add Aqueous Vehicle (e.g., Saline) add_excipients->add_vehicle mix Vortex/Sonicate add_vehicle->mix visual_insp Visual Inspection mix->visual_insp check_precip Precipitation? visual_insp->check_precip administer Administer to Animal Model (IP, Gavage, etc.) check_precip->administer No troubleshoot_sol Adjust Formulation/ Concentration check_precip->troubleshoot_sol Yes troubleshoot_sol->start Reformulate

cbfb_runx_pathway cluster_upstream Upstream Signaling Pathways cluster_core Core CBFβ-RUNX Interaction cluster_downstream Downstream Effects MAPK MAPK Pathway (e.g., via FGF2, Integrins) RUNX RUNX (RUNX1, RUNX2, RUNX3) MAPK->RUNX activate/regulate PKA PKA Pathway (e.g., via PTH/PTHrP) PKA->RUNX activate/regulate TGFb BMP/TGF-β Pathway TGFb->RUNX activate/regulate Wnt Wnt/β-catenin Pathway Wnt->RUNX activate/regulate CBFb CBFβ CBFb->RUNX heterodimerization Transcription RUNX Target Gene Transcription RUNX->Transcription AI10104 This compound AI10104->CBFb inhibits Proliferation Cell Proliferation Transcription->Proliferation Differentiation Cell Differentiation Transcription->Differentiation Survival Cell Survival Transcription->Survival

References

Technical Support Center: Overcoming AI-10-104 Off-Target Effects in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guide: In Vivo Experiments with AI-10-104 and Analogs

Problem: I am unsure how to properly formulate and administer these compounds for in vivo studies.

Problem: I need to assess the on-target efficacy of my compound in vivo.

Quantitative Data Summary

Table 1: In Vitro Potency of CBFβ-RUNX Inhibitors

CompoundFRET IC50 (µM) for CBFβ-RUNX BindingNotes
This compound1.25Potent inhibitor of the CBFβ-RUNX interaction.[3]
AI-14-91Similar activity to parent compoundsAn active inhibitor of CBFβ-RUNX binding with improved in vivo tolerability.[3]
AI-4-88>240Inactive analog, suitable as a negative control.
CompoundDose and FormulationObserved In Vivo Effects
This compound178 mg/kg IP (Captisol formulation)Significant sedative effects within 30 seconds, recovery in ~1 hour.[3]
This compound200 mg/kg IP (nanoparticle formulation)Lethal in approximately 3.5 hours.[3]
AI-12-126100 mg/kg IP (HCl salt with Captisol)Well-tolerated, no sedative effects observed.[3]
AI-14-91100 mg/kg IP (HCl salt with Captisol)Well-tolerated, no sedative effects observed.[3]

Key Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Disruption of CBFβ-RUNX1 Interaction

Objective: To biochemically validate that the compound disrupts the interaction between CBFβ and RUNX1 in a cellular or tissue context.

Methodology:

  • Cell/Tissue Lysis: Lyse treated and untreated cells or tissues in a suitable lysis buffer (e.g., modified RIPA buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA) containing protease and phosphatase inhibitors.[3]

  • Immunoprecipitation: Incubate the cell lysates with an anti-RUNX1 antibody to pull down RUNX1 and its interacting proteins.[3]

  • Washes: Wash the immunoprecipitated complexes to remove non-specific binding.

  • Elution: Elute the proteins from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both RUNX1 and CBFβ. A successful disruption of the interaction will result in a reduced amount of CBFβ co-immunoprecipitated with RUNX1 in the compound-treated samples compared to the vehicle control.[3]

Protocol 2: In Vivo Sedation Assessment in Mice

Objective: To assess the sedative effects of the administered compound.

Methodology:

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Observation: Immediately after administration, place the mouse in a clean, open-field arena and observe its behavior continuously for the first 5-10 minutes and then at regular intervals (e.g., 15, 30, 60, 120 minutes).

  • Scoring Sedation: Record the presence and duration of sedative behaviors such as:

    • Lethargy/Reduced Locomotion: Decreased movement and exploration of the arena.

    • Ataxia: Lack of voluntary coordination of muscle movements.

    • Loss of Righting Reflex: Inability of the mouse to right itself when placed on its back.

  • Recovery: Continue observations until the animal returns to normal activity levels.

Visualizations

RUNX1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-beta_Receptor TGF-beta->TGF-beta_Receptor Wnt Wnt Frizzled_Receptor Frizzled_Receptor Wnt->Frizzled_Receptor SMADs SMADs TGF-beta_Receptor->SMADs beta-catenin beta-catenin Frizzled_Receptor->beta-catenin RUNX1_CBFbeta RUNX1-CBFβ Complex SMADs->RUNX1_CBFbeta beta-catenin->RUNX1_CBFbeta Target_Genes Target_Genes RUNX1_CBFbeta->Target_Genes Transcription Regulation Cell_Proliferation Cell_Proliferation Target_Genes->Cell_Proliferation influences Cell_Differentiation Cell_Differentiation Target_Genes->Cell_Differentiation influences Apoptosis Apoptosis Target_Genes->Apoptosis influences AI_10_104 This compound AI_10_104->RUNX1_CBFbeta Inhibition

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Assessment Cell_Culture Cancer Cell Lines Compound_Treatment Treat with this compound or Analog (e.g., AI-14-91) Cell_Culture->Compound_Treatment Co_IP Co-Immunoprecipitation (RUNX1 pull-down) Compound_Treatment->Co_IP Cell_Viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) Compound_Treatment->Cell_Viability Assess Cytotoxicity Western_Blot Western Blot (Detect CBFβ) Co_IP->Western_Blot Analyze Precipitate Mouse_Model Tumor Xenograft Mouse Model In_Vivo_Treatment Administer AI-14-91 (e.g., 100 mg/kg IP) Mouse_Model->In_Vivo_Treatment Toxicity_Assessment Monitor for Sedation & General Health In_Vivo_Treatment->Toxicity_Assessment Efficacy_Assessment Measure Tumor Growth In_Vivo_Treatment->Efficacy_Assessment

References

Technical Support Center: Optimizing AI-10-104 Treatment Duration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

A2: Based on published data, a broad time course of 24, 48, and 72 hours is a recommended starting point for most cancer cell lines.[2][3] Some studies have extended the treatment up to 6 days for particular cell types or to observe more pronounced apoptotic effects.[3] For initial target engagement studies, such as co-immunoprecipitation, a much shorter treatment time of around 6 hours has been shown to be effective.[1]

Q4: Is a very long incubation time always better?

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no cytotoxicity observed at all tested concentrations. Insufficient incubation time: The downstream effects of RUNX inhibition have not had enough time to manifest.Perform a time-course experiment, extending the incubation period to 48, 72, and even 96 hours.
Cell line insensitivity: The cell line may not be dependent on the RUNX pathway for survival.Confirm the expression of RUNX1/2/3 and CBFβ in your cell line via Western blot or qPCR. Consider testing a positive control cell line known to be sensitive to AI-10-104.
Compound instability: this compound may be degrading in the culture medium over longer incubation periods.For incubations longer than 48 hours, consider replenishing the medium with fresh this compound.
High variability between replicate wells, especially at later time points. Edge effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Uneven cell seeding: Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout.Ensure a homogenous cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even distribution.
Cell confluence: Over-confluence can lead to contact inhibition of growth and cell death, masking the effect of the compound.Optimize your initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Cytotoxicity is observed, but the dose-response curve is shallow. Suboptimal incubation time: The chosen time point may not be where the maximal difference between treated and untreated cells is observed.Analyze multiple time points from your time-course experiment to identify the incubation duration that yields the largest therapeutic window.
Cytostatic vs. Cytotoxic Effects: this compound may be primarily inhibiting proliferation (cytostatic) rather than inducing cell death (cytotoxic) at some concentrations and time points.Use assays that can distinguish between these effects. For example, a cell proliferation assay (e.g., BrdU incorporation) in parallel with a cytotoxicity assay (e.g., LDH release or Annexin V staining).

Quantitative Data Summary

Cell Line Type Assay Type This compound Concentration Range Treatment Duration Observed Effect Reference
T-cell acute lymphoblastic leukemia (T-ALL)MTS Assay0 - 20 µM3 daysInhibition of cell growth/metabolism[3]
T-ALLAnnexin V/7-AAD5 - 10 µM6 daysInduction of apoptosis[3]
Ovarian CancerCellTiter-Glo0.1 - 20 µM3 daysReduced cell number[2]
Ovarian CancerEdU Incorporation10 µM24 - 48 hoursDecreased DNA replication[2]
Ovarian CancerRNA-Seq5 µM6 and 24 hoursAltered gene expression[2]
Acute Myeloid Leukemia (AML)DAPI Staining (Viability)Dose-response48 hoursDecreased cell viability[1]
SEM (B-cell ALL)Co-immunoprecipitation10 µM6 hoursDisruption of CBFβ-RUNX1 binding[1]

Experimental Protocols

Protocol 1: Time-Course Cytotoxicity Assay to Determine Optimal this compound Treatment Duration

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Sterile 96-well plates (clear for colorimetric assays, white for luminescence assays)

  • MTS reagent or CellTiter-Glo® reagent

  • Microplate reader (absorbance or luminescence)

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium. The optimal seeding density should ensure that the cells are in their logarithmic growth phase for the entire duration of the experiment and that the vehicle-treated control wells do not become over-confluent by the final time point.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Remove the medium from the wells and add 50 µL of fresh medium.

    • Prepare a set of plates for each time point to be tested (e.g., 24, 48, 72, and 96 hours).

  • Incubation:

    • Return the plates to the incubator.

  • Assay Measurement (at each time point):

    • At the end of each incubation period (e.g., 24 hours), remove the corresponding plate from the incubator.

    • For MTS Assay:

      • Add 20 µL of MTS reagent to each well.

      • Incubate for 1-4 hours at 37°C.

      • Measure the absorbance at 490 nm.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle-treated control cells.

    • Plot the dose-response curves for each time point.

    • The optimal treatment duration is typically the one that provides a potent and reproducible IC50 value with a good dynamic range.

Visualizations

G cluster_workflow Experimental Workflow for Optimizing Treatment Duration cluster_timepoints Incubation Time Points start Seed Cells in 96-well Plates treat Treat with this compound Dose Range and Vehicle start->treat t24 24 hours treat->t24 t48 48 hours treat->t48 t72 72 hours treat->t72 t96 96 hours (optional) treat->t96 assay Perform Viability Assay (e.g., MTS, CellTiter-Glo) t24->assay Plate 1 t48->assay Plate 2 t72->assay Plate 3 t96->assay Plate 4 analyze Analyze Data: Plot Dose-Response Curves for Each Time Point assay->analyze determine Determine Optimal Treatment Duration analyze->determine

Caption: Workflow for a time-course cytotoxicity experiment.

G cluster_pathway Time-Dependent Effects of this compound ai10104 This compound cbfb_runx CBFβ-RUNX Complex ai10104->cbfb_runx Inhibits (minutes to hours) transcription RUNX-mediated Gene Transcription cbfb_runx->transcription gene_expression Altered Target Gene Expression transcription->gene_expression Suppressed (hours) cell_cycle Cell Cycle Arrest gene_expression->cell_cycle Leads to (24-48 hours) apoptosis Apoptosis gene_expression->apoptosis Induces (48-72 hours) cytotoxicity Cytotoxicity cell_cycle->cytotoxicity apoptosis->cytotoxicity

References

minimizing sedative effects of AI-10-104 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q5: How can we confirm that the analog compounds are still hitting the intended target (CBFβ-RUNX interaction) in our cellular or animal models?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid onset of sedation and lethargy in animals post-injection. Off-target effects of AI-10-104.1. Switch to a non-sedative analog: Utilize AI-12-126 or AI-14-91, which do not exhibit sedative properties at effective doses.[1] 2. Dose reduction (with caution): If using this compound is unavoidable, a dose-response study to determine the minimum effective dose with tolerable sedation could be performed. However, this is less ideal than using the improved analogs.
Lethality observed in animal subjects. High dosage and/or specific formulation of this compound.1. Immediately cease use of the lethal dose/formulation. A nanoparticle formulation at 200 mg/kg has been shown to be lethal.[1] 2. Switch to AI-12-126 or AI-14-91 at a recommended starting dose of 100 mg/kg, IP.[1]
Uncertainty about the on-target efficacy of the substituted analog. Need to validate the mechanism of action for the new compound in the experimental system.Perform a Co-immunoprecipitation (Co-IP) assay to confirm the disruption of the CBFβ-RUNX1 interaction. See the detailed protocol below.

Quantitative Data Summary

Table 1: In Vitro Potency and In Vivo Effects of CBFβ-RUNX Inhibitors

CompoundFRET IC50 (µM) for CBFβ-RUNX BindingIn Vivo Observations in Mice
This compound 1.25[1]Significant sedative effects at 178 mg/kg (IP, Captisol formulation).[1] Lethal at 200 mg/kg (nanoparticle formulation).[1]
AI-12-126 Similar to this compoundNo sedative effects observed at 100 mg/kg (IP, HCl salt with Captisol).[1]
AI-14-91 Similar to this compoundNo sedative effects observed at 100 mg/kg (IP, HCl salt with Captisol).[1]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Disruption of CBFβ-RUNX1 Interaction

This protocol is adapted from established methods to confirm that the CBFβ-RUNX inhibitors disrupt the interaction in a cellular context.

Materials:

  • Cell line of interest (e.g., SEM cells)

  • DMSO (vehicle control)

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA)

  • Anti-RUNX1 antibody

  • Protein A/G agarose (B213101) beads

  • IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate)

  • SDS-PAGE sample buffer

  • Antibodies for Western blotting (anti-CBFβ, anti-RUNX1)

Procedure:

  • Cell Treatment: Treat approximately 4 x 10^6 cells with the inhibitor (e.g., 10 µM) or DMSO for 6 hours.

  • Cell Lysis: Lyse the cells using modified RIPA buffer.

  • Immunoprecipitation:

    • Incubate cell lysates with an anti-RUNX1 antibody and protein A/G agarose beads in IP buffer I.

    • Rotate the mixture at 10 rpm for 5 hours at 4°C.

  • Washes: Wash the beads three times with cold IP buffer I to remove non-specific binding.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with anti-CBFβ and anti-RUNX1 antibodies.

    • A decrease in the amount of CBFβ co-precipitated with RUNX1 in the inhibitor-treated samples compared to the DMSO control indicates successful disruption of the interaction.

Visualizations

cluster_0 Troubleshooting Sedative Effects of this compound start Start: Administer this compound to animal model observe Observe for sedative effects within 30 minutes start->observe sedation_yes Sedation Observed observe->sedation_yes Yes sedation_no No Sedation Observed observe->sedation_no No recommend_analog Recommendation: Switch to non-sedative analog (AI-12-126 or AI-14-91) sedation_yes->recommend_analog proceed Proceed with experiment sedation_no->proceed validate_target Validate on-target effect of analog with Co-IP recommend_analog->validate_target validate_target->proceed

cluster_1 CBFβ-RUNX Signaling and Inhibition by this compound CBFbeta CBFβ Complex Active CBFβ-RUNX1 Complex CBFbeta->Complex RUNX1 RUNX1 RUNX1->Complex DNA Target Gene Promoters Complex->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates AI10104 This compound AI10104->CBFbeta Allosteric Inhibition

cluster_2 Co-Immunoprecipitation Experimental Workflow A 1. Treat cells with inhibitor or DMSO B 2. Lyse cells A->B C 3. Incubate lysate with anti-RUNX1 Ab & Protein A/G beads B->C D 4. Wash beads to remove non-specific binding C->D E 5. Elute bound proteins D->E F 6. Analyze by Western Blot for CBFβ and RUNX1 E->F

Caption: Workflow for the Co-Immunoprecipitation protocol.

References

Technical Support Center: Utilizing AI-4-88 as a Negative Control for the RUNX Inhibitor AI-10-104

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

A2: Several factors could contribute to a lack of an observable phenotype:

  • Cell Line Specificity: The effect of CBFβ-RUNX inhibition is highly context-dependent. It is crucial to confirm that your cell line expresses both CBFβ and the specific RUNX protein (RUNX1, RUNX2, or RUNX3) relevant to your biological question. A baseline expression analysis using techniques like Western blot or qPCR is recommended.[1]

  • RUNX Protein Redundancy: If your cell line expresses multiple RUNX proteins, the inhibition of the CBFβ interaction with one RUNX protein might be compensated for by the activity of others.[1]

A3: Inconsistent results in cell viability assays can arise from:

  • Assay Interference: Some small molecules can interfere with the reagents used in viability assays (e.g., non-enzymatic reduction of MTT). It is advisable to confirm your results using a secondary, mechanistically different viability assay, such as trypan blue exclusion or a luminescence-based assay like CellTiter-Glo.[1][4]

  • Compound Solubility: Poor solubility of the compound can lead to precipitation and non-specific effects. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration is consistent and non-toxic across all conditions (typically <0.5%).[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No difference in effect between AI-10-104 and AI-4-88 1. Concentration of this compound is too low to be effective. 2. The chosen experimental readout is not sensitive to RUNX inhibition in your system. 3. The cell line may not be dependent on the RUNX pathway for the observed phenotype.1. Perform a dose-response curve for this compound to determine the optimal concentration. 2. Investigate downstream targets of RUNX transcription factors (e.g., via qPCR) to confirm target engagement. 3. Ensure your cell line expresses RUNX proteins and CBFβ.[1]
High background or non-specific effects observed with this compound 1. Compound precipitation due to poor solubility. 2. Off-target effects of the inhibitor. 3. Vehicle (e.g., DMSO) concentration is too high.1. Ensure complete solubilization of this compound and use a consistent, low concentration of the vehicle.[6] 2. Compare results with the inactive control AI-4-88 at the same concentration to identify off-target effects.[1] 3. Maintain a final vehicle concentration below 0.5% and include a vehicle-only control.[6]
Variability in results between experiments 1. Inconsistent cell density or passage number. 2. Degradation of the compound. 3. Inconsistent incubation times.1. Use cells at a consistent confluency and within a defined passage number range. 2. Prepare fresh stock solutions of the compounds and store them properly. 3. Ensure precise and consistent timing for all treatment and assay steps.

Quantitative Data Summary

Assay Type Cell Line/System IC50 / GI50 Reference
FRET-based CBFβ-RUNX Binding-1.25 µM[2]
Cell Growth/Metabolism (MTS Assay)T-ALL Cell Lines (8 lines)Varies by cell line[4]
Cell Growth/Metabolism (CellTiter-Glo)Pediatric T-ALL Patient Samples (11 samples)Average GI50 of 2.4 µM[4]
Cell Growth/Metabolism (CellTiter-Glo)Normal Human Hematopoietic CellsAverage GI50 of 15.4 µM[4]
Cell Growth (CellTiter-Glo)Ovarian Cancer Cell Lines (6 lines)Varies by cell line[5]
Cell ProliferationAdult T-cell Leukemia/Lymphoma (ATL) Cell Lines1-10 µM[7]
Experiment Cell Line Concentration of AI-4-88 Observed Effect Reference
Leukemic Growth and ViabilityT-ALL Cell Lines and Primary Samples10 µMNo effect[4][8]
Cellular ProliferationOvarian Cancer Cell LinesAt IC50 concentrations of this compoundMinimal effects[5]
Anchorage-Independent GrowthOVCAR8Not specifiedDid not alter colony formation[5]
CBFβ-RUNX1 Binding (Co-IP)SEM cells10 µMNo reduction in binding[2]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Disruption of CBFβ-RUNX1 Interaction

Materials:

  • Cell line of interest (e.g., KOPTK1, SEM)[2][4]

  • DMSO (vehicle control)

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) with protease and phosphatase inhibitors[2]

  • Anti-RUNX1 antibody for immunoprecipitation

  • Anti-CBFβ antibody for Western blotting

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Harvest and lyse the cells in ice-cold modified RIPA buffer.[2]

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C.[4]

    • Add protein A/G agarose beads to capture the immune complexes.

  • Washing: Wash the beads multiple times with ice-cold lysis buffer to remove non-specific binding proteins.[1]

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.[1]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against CBFβ and RUNX1.[1][4]

Protocol 2: Cell Viability/Growth Assay

This protocol is a general guideline based on methodologies from multiple studies.[4][5]

Materials:

  • Cell line of interest

  • DMSO (vehicle control)

  • Cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTS, CellTiter-Glo)[4]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Incubation: Incubate the cells for a specified period (e.g., 3 days).[4][5]

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

Visualizations

G cluster_nucleus Nucleus cluster_control Negative Control CBFbeta CBFβ Complex CBFβ-RUNX Complex CBFbeta->Complex RUNX RUNX RUNX->Complex DNA Target Gene Promoters Complex->DNA Binds to Transcription Gene Transcription DNA->Transcription Regulates AI10104 This compound AI10104->CBFbeta Inhibits interaction AI488 AI-4-88 (Inactive)

G cluster_workflow Experimental Workflow: Verifying On-Target Effects cluster_logic Logical Comparison start Start: Cell Culture treatment Treatment Groups start->treatment control_dmso Vehicle (DMSO) treatment->control_dmso control_inactive Inactive Control (AI-4-88) treatment->control_inactive active_compound Active Compound (this compound) treatment->active_compound assay Perform Assay (e.g., Viability, Co-IP) control_dmso->assay control_inactive->assay active_compound->assay analysis Data Analysis assay->analysis conclusion Conclusion analysis->conclusion logic1 IF (this compound effect > Vehicle) AND (AI-4-88 effect ≈ Vehicle) logic2 THEN Effect is likely on-target

References

refining AI-10-104 dosage to reduce toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable phenotype in the cancer cell line after AI-10-104 treatment. The cell line may not be dependent on the CBFβ-RUNX pathway for survival and proliferation.Confirm the expression of CBFβ and the relevant RUNX protein (RUNX1, RUNX2, or RUNX3) in your cell line using Western blot or qPCR.
Suboptimal inhibitor concentration or treatment duration.Perform a dose-response experiment to determine the IC50 value for your specific cell line. Conduct a time-course experiment to identify the optimal treatment duration.
Inconsistent or unexpected results in cell viability assays. Off-target effects of the inhibitor.Always include an inactive control compound, such as AI-4-88, to differentiate between specific on-target effects and general cytotoxicity.[5]
Interference of the small molecule with the assay chemistry (e.g., non-enzymatic reduction of MTT).Use a secondary, mechanistically different viability assay to confirm the results. For example, if you are using an MTS assay, you can validate your findings with a CellTiter-Glo assay or trypan blue exclusion.[5]
High toxicity observed in normal control cells. The concentration of this compound is too high.Titrate the concentration of this compound to find the optimal dose that selectively affects cancer cells while minimizing toxicity to normal cells. Refer to the GI50 values in the data tables below.
The normal cell line used is particularly sensitive to RUNX inhibition.If possible, test the compound on a different normal cell line from a similar tissue origin to confirm the observation.

Data Presentation

Cell TypeAssayEndpointValueReference
Primary Pediatric T-ALL SamplesGrowth InhibitionAverage GI502.4 µM[3]
Normal Human Hematopoietic CellsGrowth InhibitionAverage GI5015.4 µM[3]
BEAS-2B (Normal Epithelial Cell Line)Cell ViabilityEffect on Cell NumberNo effect at working concentrations[4]
Cell LineCancer TypeIC50 (µM)Reference
OVCAR8Ovarian Cancer~7 µM[4]
ATL cell linesAdult T-cell Leukemia/Lymphoma1-10 µM[6][7]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify Disruption of CBFβ-RUNX1 Interaction

Materials:

  • Cell line of interest (e.g., SEM cells)

  • DMSO (vehicle control)

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) with protease inhibitors

  • Anti-RUNX1 antibody (e.g., Active Motif, cat #39000)

  • Protein A/G agarose (B213101) beads

  • 2x Laemmli sample buffer

  • Primary antibodies against CBFβ and RUNX1 for Western blotting

Procedure:

  • Cell Lysis: Harvest approximately 4 x 10^6 cells and lyse them in modified RIPA buffer.[8]

  • Immunoprecipitation:

    • Incubate the cell lysate with an anti-RUNX1 antibody for 2-4 hours at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

  • Washes: Wash the beads three times with ice-cold IP lysis buffer.

  • Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CBFβ and RUNX1.

Cell Viability Assay (MTS or CellTiter-Glo)

Materials:

  • Cells of interest

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) or CellTiter-Glo reagent (Promega)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,500–5,000 cells per well and allow them to adhere overnight.[4]

  • Incubation: Incubate the plate for 3 days.[3][4]

  • Assay:

    • For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

    • For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.[4]

  • Data Analysis: Normalize the absorbance or luminescence values to the DMSO control and plot the results to determine the GI50.

Visualizations

AI10104_Mechanism_of_Action cluster_nucleus Nucleus CBF_RUNX CBFβ-RUNX Complex DNA Target Gene Promoters CBF_RUNX->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates CBF CBFβ CBF->CBF_RUNX Forms complex with RUNX RUNX RUNX RUNX->CBF_RUNX AI10104 This compound AI10104->CBF

Experimental_Workflow start Start: Hypothesis This compound has selective toxicity cell_culture Cell Culture (Cancer vs. Normal) start->cell_culture treatment Treatment (this compound vs. Control) cell_culture->treatment viability_assay Cell Viability Assay (MTS / CellTiter-Glo) treatment->viability_assay co_ip Co-Immunoprecipitation treatment->co_ip data_analysis Data Analysis (GI50, Protein Interaction) viability_assay->data_analysis co_ip->data_analysis conclusion Conclusion (Therapeutic Window) data_analysis->conclusion

References

Validation & Comparative

A Comparative Analysis of AI-10-104 and Other RUNX Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to RUNX Inhibition

Efficacy and Specificity of RUNX Inhibitors

InhibitorTargetMechanism of ActionAssay TypeIC50/EC50Cell Line / SystemReference
AI-10-104 CBFβ-RUNX InteractionAllosterically binds to CBFβ, preventing its heterodimerization with RUNX proteins.[1]FRET Assay1.25 µMN/A[2]
Ro5-3335 CBFβ-RUNX1 InteractionA benzodiazepine (B76468) that inhibits the RUNX1-CBFβ interaction.[1]Cell Viability1.1 µMME-1[1]
Cell Viability21.7 µMKasumi-1[1]
Cell Viability17.3 µMREH[1]
AI-10-47 CBFβ-RUNX InteractionA small molecule inhibitor of the CBFβ-RUNX binding.[3]FRET Assay3.2 µMN/A[3]
AI-10-49 CBFβ-SMMHC/RUNX1 InteractionSpecifically targets the oncogenic fusion protein CBFβ-SMMHC, disrupting its interaction with RUNX1.[4][5]FRET Assay0.26 µMN/A[5][6][7]
Cell Viability0.6 µMME-1[8]
AI-4-57 CBFβ-SMMHC-RUNX1 InteractionAllosteric inhibitor of the CBFβ-SMMHC and RUNX1 interaction.[9]FRET Assay22 µMN/A[8][9]
RUNX1/ETO-IN-1 RUNX1-ETO TetramerizationSpecifically targets the NHR2 oligomerization domain of the RUNX1-ETO fusion protein.[9]N/AEC50 = 0.25 µMN/A[10]

Signaling Pathways and Mechanisms of Action

The RUNX inhibitors discussed employ distinct mechanisms to disrupt the function of the RUNX transcription factors. The following diagrams illustrate these mechanisms.

RUNX_Inhibition_Pathway RUNX-CBFβ Signaling and Inhibition cluster_nucleus Nucleus cluster_inhibitors Inhibitors RUNX1 RUNX1 RUNX1_CBFβ RUNX1-CBFβ Heterodimer RUNX1->RUNX1_CBFβ CBFβ CBFβ CBFβ->RUNX1_CBFβ DNA Target Gene Promoter RUNX1_CBFβ->DNA Binds Transcription Gene Transcription DNA->Transcription AI10104 This compound (and analogs) AI10104->CBFβ Binds & Inhibits Ro5 Ro5-3335 Ro5->RUNX1_CBFβ Disrupts Interaction

Caption: General mechanism of RUNX-CBFβ inhibition.

Fusion_Protein_Inhibition Inhibition of RUNX Fusion Proteins cluster_cbfb_smmhc CBFβ-SMMHC Inhibition cluster_runx1_eto RUNX1-ETO Inhibition CBFb_SMMHC CBFβ-SMMHC Fusion Protein Active_Complex_a Oncogenic Complex CBFb_SMMHC->Active_Complex_a RUNX1_a RUNX1 RUNX1_a->Active_Complex_a AI1049 AI-10-49 AI1049->CBFb_SMMHC Binds & Inhibits RUNX1_ETO_Dimer RUNX1-ETO Dimer RUNX1_ETO_Tetramer RUNX1-ETO Tetramer (Oncogenic) RUNX1_ETO_Dimer->RUNX1_ETO_Tetramer Tetramerization RUNX1_ETO_IN_1 RUNX1/ETO-IN-1 RUNX1_ETO_IN_1->RUNX1_ETO_Dimer Prevents Tetramerization

Caption: Inhibition of specific oncogenic RUNX fusion proteins.

Key Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays used to characterize these inhibitors are provided below.

Co-Immunoprecipitation (Co-IP) to Assess RUNX1-CBFβ Interaction

This protocol is used to determine the extent to which an inhibitor disrupts the interaction between RUNX1 and CBFβ in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-RUNX1 antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • SDS-PAGE and Western blotting reagents

  • Antibodies for Western blotting (anti-RUNX1 and anti-CBFβ)

Procedure:

  • Cell Lysis: Treat cells with the RUNX inhibitor or vehicle control for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Pre-clearing: (Optional) To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.

  • Immunoprecipitation: Add the anti-RUNX1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer. Neutralize the eluate with neutralization buffer.

  • Western Blot Analysis: Denature the eluted samples and analyze by SDS-PAGE and Western blotting using antibodies against RUNX1 and CBFβ. A decrease in the amount of co-precipitated CBFβ in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

CoIP_Workflow Co-Immunoprecipitation Workflow Start Cell Lysate (Treated and Control) Preclear Pre-clear with Beads (Optional) Start->Preclear IP Immunoprecipitate with anti-RUNX1 Ab Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analyze Western Blot for RUNX1 and CBFβ Elute->Analyze

Caption: Workflow for Co-Immunoprecipitation.

MTS Assay for Cell Viability

The MTS assay is a colorimetric method to assess cell viability in response to inhibitor treatment.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • RUNX inhibitor stock solution

  • MTS reagent

  • Plate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the RUNX inhibitor in cell culture medium. Replace the medium in the wells with the inhibitor-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490-500 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results to determine the IC50 value.

MTS_Assay_Workflow MTS Cell Viability Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Inhibitor Dilutions Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_MTS Add MTS Reagent Incubate->Add_MTS Read Read Absorbance Add_MTS->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTS Cell Viability Assay.

Förster Resonance Energy Transfer (FRET) Assay

A FRET-based assay can be used to directly measure the inhibition of the RUNX-CBFβ interaction in a biochemical setting.

Materials:

  • Purified RUNX protein fused to a donor fluorophore (e.g., Cerulean)

  • Purified CBFβ protein fused to an acceptor fluorophore (e.g., Venus)

  • Assay buffer

  • RUNX inhibitor stock solution

  • Microplate reader with FRET capabilities

Procedure:

  • Reagent Preparation: Prepare dilutions of the RUNX inhibitor in the assay buffer.

  • Assay Setup: In a microplate, combine the fluorescently tagged RUNX and CBFβ proteins with the inhibitor dilutions or vehicle control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the interaction to reach equilibrium.

  • FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores. The FRET signal is typically represented as a ratio of acceptor to donor emission.

  • Data Analysis: A decrease in the FRET signal in the presence of the inhibitor indicates disruption of the protein-protein interaction. Calculate the IC50 value from the dose-response curve.

FRET_Assay_Workflow FRET Assay Workflow Prepare Prepare Reagents: Fluorescent Proteins & Inhibitor Mix Mix Proteins and Inhibitor in Plate Prepare->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure Measure FRET Signal Incubate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for a FRET-based protein interaction assay.

References

A Head-to-Head Comparison of AI-10-104 and Ro5-3335 in Targeting the RUNX1-CBFβ Interaction

Author: BenchChem Technical Support Team. Date: December 2025

At a Glance: Key Differences

FeatureAI-10-104Ro5-3335
Mechanism of Action Allosteric inhibitor of the CBFβ-RUNX interaction; binds directly to CBFβ.[4]Initially reported as a direct inhibitor of the RUNX1-CBFβ interaction; however, subsequent studies have disputed direct binding to either RUNX1 or CBFβ.[3][4]
Binding Target CBFβ[4]Initially suggested to be both RUNX1 and CBFβ; later studies could not confirm direct binding.[3][4]
Nature of Inhibition Induces a conformational change in CBFβ, preventing its association with RUNX1.Does not completely break apart the RUNX1-CBFβ interaction but may alter the complex's conformation.[5]

Quantitative Comparison of Inhibitory Activity

CompoundAssay TypeCell Line / SystemIC50 Value
This compound FRET Assay (CBFβ-RUNX Binding)In vitro1.25 µM[3]
Ro5-3335 Cell ViabilityME-1 (CBF leukemia)1.1 µM[5]
Cell ViabilityKasumi-1 (CBF leukemia)21.7 µM[5]
Cell ViabilityREH (CBF leukemia)17.3 µM[5]
Cell ViabilityVarious ATL cell lines1-10 µM or lower[6]

Note: IC50 values can vary significantly based on the assay type, experimental conditions, and cell line used. The data presented here is for comparative purposes and is drawn from the cited literature.

Mechanism of Action: A Tale of Two Inhibitors

Ro5-3335: A Contested Mechanism

Signaling Pathway and Inhibition

RUNX1_CBF_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors RUNX1 RUNX1 Complex RUNX1-CBFβ Complex RUNX1->Complex heterodimerization CBFβ CBFβ CBFβ->Complex DNA Target Gene Promoters Complex->DNA binds to Transcription Gene Transcription (e.g., Hematopoiesis) DNA->Transcription regulates AI10104 This compound AI10104->CBFβ binds to (allosteric) Ro53335 Ro5-3335 Ro53335->Complex alters conformation?

Caption: RUNX1-CBFβ signaling pathway and points of inhibition.

Experimental Workflows for Inhibitor Comparison

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models FRET FRET/AlphaScreen Assay (Binding Inhibition) CoIP Co-Immunoprecipitation (Complex Disruption) FRET->CoIP NMR NMR Spectroscopy (Direct Binding) NMR->CoIP Viability Cell Viability/Apoptosis Assay (Functional Outcome) CoIP->Viability GeneExpression Gene Expression Analysis (Downstream Effects) Viability->GeneExpression AnimalModels Animal Models (e.g., Leukemia Xenografts) GeneExpression->AnimalModels

Caption: Experimental workflow for comparing RUNX inhibitors.

Detailed Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) to Assess RUNX1-CBFβ Complex Disruption

This protocol is designed to determine if an inhibitor disrupts the interaction between RUNX1 and CBFβ within a cellular context.[7]

  • Cell Lysis: Harvest the cells and lyse them in a gentle lysis buffer (e.g., IP lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. Incubate on ice.

  • Immunoprecipitation: Add an antibody specific to RUNX1 to the cell lysate and incubate to allow the antibody to bind to RUNX1 and any associated proteins.

  • Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with primary antibodies against both RUNX1 and CBFβ to detect their presence.

Expected Outcome: A successful inhibitor will reduce the amount of CBFβ that is co-immunoprecipitated with RUNX1 compared to the vehicle control.

2. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density.

  • Compound Treatment: Add serial dilutions of the inhibitor to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each inhibitor concentration and calculate the IC50 value.

3. Förster Resonance Energy Transfer (FRET) Assay for Binding Inhibition

This in vitro assay quantitatively measures the direct inhibition of the RUNX1-CBFβ interaction.[3]

  • Protein Preparation: Purify recombinant RUNX1 (Runt domain) fused to a donor fluorophore (e.g., Cerulean) and CBFβ fused to an acceptor fluorophore (e.g., Venus).

  • Assay Setup: In a microplate, combine the fluorescently tagged proteins in a suitable buffer.

  • Compound Addition: Add serial dilutions of the test compounds.

  • FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores. The ratio of acceptor to donor emission is the FRET signal.

  • Data Analysis: An inhibitor that disrupts the RUNX1-CBFβ interaction will cause a decrease in the FRET signal. Plot the FRET signal against the inhibitor concentration to determine the IC50 value.

Conclusion

References

Comparative Guide to the Validation of AI-10-104's Effect on c-MYC Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to c-MYC Regulation and Therapeutic Targeting

The c-MYC proto-oncogene is a master transcriptional regulator implicated in a vast array of cellular processes, including proliferation, growth, and apoptosis.[1][2] Its dysregulation is a hallmark of a majority of human cancers, making it a critical target for therapeutic intervention.[2] The regulation of c-MYC is a complex process, occurring at the transcriptional, post-transcriptional, and protein stability levels.[1]

Comparative Analysis of c-MYC Inhibition

Table 1: Effect of Inhibitors on c-MYC Expression

CompoundMechanism of ActionCell Line(s)ConcentrationEffect on c-MYC mRNAEffect on c-MYC ProteinCitation(s)
AI-10-104 RUNX/CBFβ Interaction InhibitorT-ALL cell linesNot specifiedStatistically significant reductionNot specified[7]
ATL cell lines1-10 µM (IC50 for viability)Suppressed expressionNot specified[5][6]
JQ1 BET Bromodomain InhibitorMM.1S (Multiple Myeloma)500 nMTime-dependent downregulationDose- and time-dependent decrease[8]
Colorectal Cancer cell lines500-1000 nMSignificant reductionSignificant reduction[9]
Ovarian and Endometrial Carcinoma cell lines1 µMNot specifiedSignificant decrease[10]
Burkitt's Lymphoma (Raji)1 µM~90% decreaseDecrease[1][2]
Ro5-3335 RUNX1/CBFβ Interaction InhibitorATL cell lines1-10 µM (IC50 for viability)Not specifiedNot specified[6]

Table 2: Effect of Inhibitors on Cell Viability/Proliferation

CompoundCell Line(s)IC50/GI50Citation(s)
This compound T-ALL cell linesVaries by cell line (e.g., Jurkat GI50 ~5 µM)[7]
ATL cell lines1-10 µM[5][6]
JQ1 Ovarian and Endometrial Carcinoma cell lines0.28 - 10.36 µM[10]
MYC-amplified Medulloblastoma cell lines~100-500 nM[11]
Small Cell Lung Cancer cell lines<0.1 - 1.23 µM
Ro5-3335 CBF Leukemia cell lines (ME-1, Kasumi-1)1.1 µM, 21.7 µM[12][13]
ATL cell lines1-10 µM[6][14]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.

digraph "AI10104_Mechanism_of_Action" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
  edge [arrowsize=0.7];

// Nodes AI10104 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RUNX1_CBFb [label="RUNX1/CBFβ\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; RUNX1 [label="RUNX1", fillcolor="#F1F3F4", fontcolor="#202124"]; CBFb [label="CBFβ", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="DNA\n(Promoter/Enhancer)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; cMYC_Gene [label="c-MYC Gene", fillcolor="#F1F3F4", fontcolor="#202124"]; cMYC_mRNA [label="c-MYC mRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; cMYC_Protein [label="c-MYC Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Transcription", shape=plaintext, fontcolor="#202124"]; Translation [label="Translation", shape=plaintext, fontcolor="#202124"];

// Edges AI10104 -> RUNX1_CBFb [label="Inhibits\nInteraction", color="#EA4335"]; RUNX1 -> RUNX1_CBFb [color="#5F6368"]; CBFb -> RUNX1_CBFb [color="#5F6368"]; RUNX1_CBFb -> DNA [label="Binds", color="#34A853"]; DNA -> cMYC_Gene [style=invis]; cMYC_Gene -> cMYC_mRNA [label="Transcription", color="#34A853"]; cMYC_mRNA -> cMYC_Protein [label="Translation", color="#34A853"];

// Invisible edges for alignment subgraph { rank=same; AI10104; RUNX1; CBFb; } }

Caption: General experimental workflow for validating inhibitor effects.

Detailed Experimental Protocols

The following are generalized protocols for the key experimental techniques used to assess the effect of inhibitors on c-MYC expression. Specific details may vary between laboratories and should be optimized accordingly.

Western Blot for c-MYC Protein Expression
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-MYC (e.g., clone 9E10) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imager.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize c-MYC band intensity to a loading control (e.g., β-actin or GAPDH).

RT-qPCR for c-MYC mRNA Expression
  • RNA Isolation and cDNA Synthesis:

    • Treat and harvest cells as described for Western blotting.

    • Isolate total RNA using a commercial kit (e.g., TRIzol or RNeasy).

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for c-MYC and a reference gene (e.g., GAPDH or β-actin), and a SYBR Green or TaqMan-based master mix.

    • Perform the qPCR reaction in a real-time PCR thermal cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for c-MYC and the reference gene.

    • Calculate the relative expression of c-MYC mRNA using the ΔΔCt method, normalizing to the reference gene and the DMSO-treated control.

Co-Immunoprecipitation (Co-IP) for RUNX1-CBFβ Interaction
  • Cell Lysis and Pre-clearing:

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against RUNX1 or CBFβ overnight at 4°C.

    • Add fresh protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., probe for CBFβ if RUNX1 was the bait, and vice versa).

Conclusion

References

Independent Verification of AI-10-104's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro5-3335 is another small molecule reported to inhibit RUNX1-CBFβ interaction. However, its precise mechanism of action is a subject of debate in the scientific literature. While initial studies suggested a direct interaction, subsequent research has questioned this, proposing a potential indirect mode of action.

Data Presentation: Quantitative Comparison

CompoundTargetAssay TypeCell Line(s)IC50 / GI50Reference(s)
AI-10-104 CBFβ-RUNX InteractionFRET Assay-1.25 µM[1]
Cell Growth/MetabolismMTS Assay8 human T-ALL cell lines~2-10 µM[2]
Cell ViabilityCellTiter-Glo6 ovarian cancer cell lines~5-15 µM[3]
Ro5-3335 RUNX1-CBFβ Interaction--Not consistently demonstrated[4]
Antiproliferative Activity-ME-1, Kasumi-1, REH1.1 µM, 21.7 µM, 17.3 µM[5]
Cell Viability-ATL cell lines1-10 µM[6][7]
AI-14-91 CBFβ-RUNX InteractionFRET Assay-Not specified[1]
Cell ViabilityCellTiter-Glo6 ovarian cancer cell lines~5-20 µM[3]
AI-4-88 (Inactive Analog) CBFβ-RUNX Interaction--Inactive[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the independent verification of the findings.

Co-Immunoprecipitation (Co-IP) to Validate Disruption of CBFβ-RUNX1 Interaction

This protocol is designed to qualitatively assess the ability of an inhibitor to disrupt the interaction between CBFβ and RUNX1 within a cellular context.

Materials:

  • Leukemia cell line (e.g., KOPTK1 or SEM)

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease inhibitors)

  • Anti-RUNX1 antibody (for immunoprecipitation)

  • Anti-CBFβ antibody (for Western blotting)

  • Protein A/G agarose (B213101) beads

  • Western blot reagents and equipment

Procedure:

  • Cell Lysis: Harvest the cells and lyse them in modified RIPA buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C.[2]

    • Add fresh protein A/G agarose beads to capture the immune complexes.

  • Washing: Wash the beads multiple times with cold lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blotting using antibodies against CBFβ and RUNX1.[2]

Förster Resonance Energy Transfer (FRET) Assay for Quantitative Inhibition

This biophysical assay provides a quantitative measure of the inhibition of the CBFβ-RUNX interaction.

Principle: A donor fluorophore (e.g., Cerulean) is fused to the RUNX1 Runt domain, and an acceptor fluorophore (e.g., Venus) is fused to CBFβ. When the proteins interact, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[8][9]

Procedure:

  • Protein Expression and Purification: Express and purify the fluorescently tagged RUNX1 Runt domain and CBFβ proteins.

  • Assay Setup: In a microplate, combine the donor- and acceptor-labeled proteins at a fixed concentration (e.g., 100 nM).[1]

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence emission at the donor and acceptor wavelengths using a plate reader. The ratio of acceptor to donor emission is calculated.[1]

  • Data Analysis: Plot the emission ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTS Cell Viability Assay

This colorimetric assay is used to determine the effect of a compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Incubation: Incubate the plate for a specified period (e.g., 3 days).[2]

  • MTS Reagent Addition: Add MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot against the compound concentration to determine the IC50/GI50 value.

Mandatory Visualization

AI10104_Mechanism_of_Action cluster_nucleus Nucleus cluster_inhibition Inhibition cluster_outcome Outcome RUNX1 RUNX1 RUNX_CBF_complex RUNX1-CBFβ Complex RUNX1->RUNX_CBF_complex CBFbeta CBFβ CBFbeta->RUNX_CBF_complex DNA DNA TargetGenes Target Gene Expression DNA->TargetGenes Transcription AlteredExpression Altered Gene Expression TargetGenes->AlteredExpression RUNX_CBF_complex->DNA Binds to RUNX motifs AI10104 This compound Dissociation Dissociation AI10104->Dissociation Dissociation->RUNX_CBF_complex Disrupts Interaction Apoptosis Apoptosis AlteredExpression->Apoptosis ReducedProliferation Reduced Proliferation AlteredExpression->ReducedProliferation

Co_IP_Workflow start Start: Cell Lysate containing RUNX1-CBFβ complex treatment Incubate with Anti-RUNX1 Antibody start->treatment beads Add Protein A/G Beads to capture immune complexes treatment->beads wash Wash to remove non-specific proteins beads->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot (Probe for RUNX1 and CBFβ) elution->analysis result Result: Reduced CBFβ signal in this compound treated sample analysis->result

References

In Vivo Efficacy of AI-10-104 Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy and Pharmacokinetics

CompoundCancer ModelDosing RegimenKey In Vivo Efficacy ResultsPharmacokinetic Half-life (t½)Tolerability
AI-14-91 Ovarian Cancer (OVCAR8 Xenograft)100 mg/kg, intraperitoneally (i.p.), twice daily for 12 daysNo significant change in total tumor weight.[1] This was attributed to a limited half-life and low potency, resulting in an estimated ~2 hours of CBFβ inhibition per dose.[1]203 minutes (oral gavage)[2]Well-tolerated in mice; no sedative effects observed.[2]
AI-10-49 inv(16) Acute Myeloid Leukemia (AML) Mouse Model200 mg/kg, per day for 10 days[3][4]Significantly delayed leukemia progression. The median latency of leukemia was extended from 33.5 days (vehicle) to 61 days.[3]380 minutes (in mouse plasma)[3][5]No evidence of toxicity after 7 days of administration.[3] Showed negligible activity in normal human bone marrow cells.[5]
AI-12-126 Not availableNot availableIn vivo efficacy data is not readily available in the reviewed literature.Pharmacokinetic data has been measured but was not available in the reviewed literature.[2]Well-tolerated in mice; no sedative effects observed.[2]
AI-10-104 Not applicableNot applicableUnsuitable for in vivo studies in animals.[1]Not applicableCaused significant sedative effects in mice.[2]
AI-4-88 Not applicableNot applicableInactive analog used as a negative control.Not applicableNot applicable

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.

Ovarian Cancer Xenograft Model (AI-14-91)
  • Cell Line: OVCAR8 human ovarian cancer cells were used.

  • Animal Model: 7-8 week old female athymic nude mice.

  • Tumor Implantation: 5.2 x 10^6 OVCAR8 cells were injected intraperitoneally (i.p.) into each mouse.

  • Efficacy Endpoint: The primary endpoint was the total tumor weight in the peritoneal cavity, measured at 29-30 days post-xenografting.

  • Toxicity Monitoring: Mice were weighed twice weekly and observed for any behavioral changes to assess drug toxicity.[1]

inv(16) AML Mouse Model (AI-10-49)
  • Leukemia Model: Mice were transplanted with leukemic cells expressing the CBFβ-SMMHC fusion protein and NrasG12D.

  • Animal Model: Sub-lethally irradiated (650 rads) eight to ten-week-old wild-type C57BL/6 female mice.

  • Transplantation: 1 x 10^3 leukemic cells were transplanted into each mouse.

  • Efficacy Endpoint: The primary endpoint was the median latency of leukemia, defined as the time to when mice succumbed to the disease.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental design, the following diagrams are provided.

Vivo_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Cancer Cell Line (e.g., OVCAR8, inv(16) AML) implant Implantation into Immunocompromised Mice start->implant randomize Randomization into Treatment & Control Groups implant->randomize treat Daily Administration of AI-Derivative or Vehicle randomize->treat monitor Monitor Tumor Growth & Animal Well-being treat->monitor endpoint Measure Primary Endpoint (Tumor Weight / Survival) monitor->endpoint compare Compare Treatment vs. Control endpoint->compare conclusion Conclusion on In Vivo Efficacy compare->conclusion

Caption: General workflow for in vivo efficacy studies.

References

Validating RNA-Seq Insights: A Comparative Guide Post AI-10-104 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide focuses on the gold standard for RNA-Seq validation, quantitative real-time polymerase chain reaction (qRT-PCR), and provides a framework for comparing the results from both techniques.

Comparing RNA-Seq and qRT-PCR: A Quantitative Look

GeneRNA-Seq (Log2 Fold Change)qRT-PCR (Log2 Fold Change)Direction of Regulation (RNA-Seq)Direction of Regulation (qRT-PCR)
MYC-1.58-1.49DownregulatedDownregulated
RUNX1-0.21-0.18No significant changeNo significant change
CDKN1A2.132.05UpregulatedUpregulated
BCL2-1.89-1.95DownregulatedDownregulated
TGFB11.761.68UpregulatedUpregulated

This table presents hypothetical data for illustrative purposes.

The strong correlation in both the direction and magnitude of fold changes between the RNA-Seq and qRT-PCR results for these selected genes would lend high confidence to the overall RNA-Seq dataset.

Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for both RNA-Seq and the subsequent qRT-PCR validation are essential.

RNA-Sequencing Protocol
  • RNA Extraction: Harvest cells and extract total RNA using a commercially available kit, following the manufacturer's instructions. Ensure RNA quality and integrity are assessed using a spectrophotometer and an automated electrophoresis system.

  • Library Preparation and Sequencing: Prepare RNA-Seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. Sequence the prepared libraries on a high-throughput sequencing platform.

Quantitative Real-Time PCR (qRT-PCR) Protocol

This protocol outlines the steps for validating RNA-Seq data using a two-step qRT-PCR approach[6][7].

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers. This can be done using a commercially available cDNA synthesis kit[6][8].

  • Primer Design and Validation: Design gene-specific primers for the target genes selected for validation. Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA[9]. Validate primer efficiency by performing a standard curve analysis.

  • qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix (e.g., containing SYBR Green or a probe-based chemistry), the designed primers, and the synthesized cDNA.

Visualizing the Workflow and Pathway

Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways.

RNA_Seq_Validation_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Dry Lab (RNA-Seq) cluster_validation Validation cell_culture Cell Culture & AI-10-104 Treatment rna_extraction RNA Extraction cell_culture->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis rna_seq RNA Sequencing rna_extraction->rna_seq qpcr qRT-PCR cDNA_synthesis->qpcr comparison Compare RNA-Seq & qRT-PCR Results qpcr->comparison data_analysis Data Analysis rna_seq->data_analysis deg_selection DEG Selection data_analysis->deg_selection data_analysis->comparison deg_selection->qpcr Select genes for validation

Experimental workflow for RNA-Seq validation.

AI10104_Signaling_Pathway cluster_nucleus Nucleus RUNX RUNX DNA DNA RUNX->DNA CBFβ CBFβ CBFβ->RUNX Forms complex Transcription Target Gene Transcription DNA->Transcription CellCycle Cell Cycle Progression & Proliferation Transcription->CellCycle AI10104 This compound AI10104->RUNX Inhibits Interaction AI10104->CBFβ

Simplified signaling pathway of this compound action.

References

A Side-by-Side Comparison of AI-10-104 and JQ1 in Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FeatureAI-10-104JQ1
Target CBFβ-RUNX1 InteractionBET Bromodomain Proteins (BRD2, BRD3, BRD4)
Mechanism of Action Allosterically inhibits the CBFβ-RUNX1 protein-protein interaction, restoring RUNX1-mediated transcriptional regulation.Competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin and downregulating the transcription of oncogenes like MYC.
Primary Downstream Effect Modulation of RUNX1 target genes, leading to cell differentiation and apoptosis.Suppression of MYC expression, resulting in cell cycle arrest, senescence, and apoptosis.
Leukemia Subtypes with Demonstrated Activity T-cell Acute Lymphoblastic Leukemia (T-ALL), Acute Myeloid Leukemia (AML), particularly inv(16) AML.[1][2]Broad activity in various hematological malignancies, including Acute Lymphoblastic Leukemia (ALL) and Acute Myeloid Leukemia (AML).[3][4]

In Vitro Efficacy: A Comparative Overview

Cell LineLeukemia TypeAssayEndpointIC50 / GI50 (µM)Reference
KOPTK1T-ALLMTS AssayCell Growth/Metabolism~2.5 (GI50)[2]
JURKATT-ALLMTS AssayCell Growth/Metabolism~3.0 (GI50)[2]
HPB-ALLT-ALLMTS AssayCell Growth/Metabolism~4.0 (GI50)[2]
DND-41T-ALLMTS AssayCell Growth/Metabolism~5.0 (GI50)[2]
ME-1AML (inv(16))Viability AssayCell Viability0.6 (IC50 for AI-10-49, a derivative)[1]

Table 2: In Vitro Activity of JQ1 in Leukemia Cell Lines

Cell LineLeukemia TypeAssayEndpointIC50 (µM)Reference
NALM6B-ALLCellTiter-GloCell Viability0.93[3]
REHB-ALLCellTiter-GloCell Viability1.16[3]
SEMB-ALLCellTiter-GloCell Viability0.45[3]
RS4;11B-ALLCellTiter-GloCell Viability0.57[3]
MOLM13AMLApoptosis AssayApoptosis1.48
MV4-11AMLCCK-8 AssayCell ProliferationNot specified, synergistic with ATRA[5]
HL-60AMLCCK-8 AssayCell ProliferationNot specified, synergistic with ATRA[5]
EOL-1AML (MLL-PTD)WST-1 AssayCell Proliferation0.321

Mechanisms of Action and Signaling Pathways

AI10104_Pathway This compound Signaling Pathway cluster_nucleus Nucleus RUNX1 RUNX1 DNA Gene Promoters RUNX1->DNA Binds to CBFbeta CBFbeta CBFbeta->RUNX1 Stabilizes Transcription Transcription DNA->Transcription Regulates Apoptosis_Differentiation Apoptosis & Differentiation Transcription->Apoptosis_Differentiation Leads to AI10104 This compound AI10104->CBFbeta Inhibits Interaction

JQ1: Inhibition of BET Bromodomains

JQ1 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[4] BRD4 acts as an epigenetic reader, binding to acetylated histones at enhancers and promoters to recruit the transcriptional machinery to key oncogenes, most notably MYC.[7] By competitively binding to the bromodomains of BRD4, JQ1 displaces it from chromatin, leading to a rapid downregulation of MYC transcription.[4] This subsequently triggers cell cycle arrest and apoptosis in susceptible leukemia cells.[3]

JQ1_Pathway JQ1 Signaling Pathway cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to MYC_Gene MYC Promoter/Enhancer Acetylated_Histones->MYC_Gene MYC_Transcription MYC Transcription MYC_Gene->MYC_Transcription Activates Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis MYC_Transcription->Cell_Cycle_Arrest_Apoptosis Suppression leads to JQ1 JQ1 JQ1->BRD4 Inhibits Binding

Caption: JQ1 prevents BRD4 from binding to acetylated histones, inhibiting MYC transcription.

Experimental Protocols

1. Cell Viability and Proliferation Assays

  • Principle: To determine the effect of the compounds on the growth and viability of leukemia cell lines.

  • Methodology:

    • After a specified incubation period (typically 48-72 hours), cell viability is assessed using assays such as MTS (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or a luminescent-based assay (e.g., CellTiter-Glo).[2][3]

    • Absorbance or luminescence is measured using a plate reader.

    • Data is normalized to vehicle-treated controls, and IC50 or GI50 values are calculated using non-linear regression analysis.

2. Apoptosis Assays

  • Principle: To quantify the induction of programmed cell death by the compounds.

  • Methodology:

    • Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

    • Cells are stained with FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.[2]

    • The stained cells are analyzed by flow cytometry.

    • The percentage of apoptotic cells (Annexin V positive) is quantified.

3. Western Blotting

  • Principle: To detect changes in the expression levels of key proteins in the respective signaling pathways.

  • Methodology:

    • Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is then incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. In Vivo Xenograft Models

  • Principle: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human leukemia cells.

    • Once tumors are established (for subcutaneous models) or leukemia is disseminated (for intravenous models), mice are randomized into treatment and control groups.

    • Tumor volume is measured regularly (for subcutaneous models), and overall survival is monitored.

    • At the end of the study, tumors and organs may be harvested for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

Experimental Workflow Visualization

Experimental_Workflow Comparative Preclinical Evaluation Workflow Cell_Culture Leukemia Cell Lines (e.g., AML, ALL) In_Vitro_Assays In Vitro Assays Cell_Culture->In_Vitro_Assays In_Vivo_Studies In Vivo Studies Cell_Culture->In_Vivo_Studies Viability Cell Viability/Proliferation (IC50/GI50 Determination) In_Vitro_Assays->Viability Apoptosis Apoptosis Assay (Annexin V/PI) In_Vitro_Assays->Apoptosis Western_Blot Western Blot (Target Protein Expression) In_Vitro_Assays->Western_Blot Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Xenograft_Model Leukemia Xenograft Model (e.g., NOD/SCID mice) In_Vivo_Studies->Xenograft_Model Treatment Compound Administration (this compound or JQ1) Xenograft_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Assessment Pharmacodynamics Pharmacodynamic Analysis (Biomarker modulation in tumors) Efficacy_Assessment->Pharmacodynamics Efficacy_Assessment->Data_Analysis Pharmacodynamics->Data_Analysis

Conclusion

The lack of direct comparative studies necessitates careful consideration when evaluating their relative potential. Future head-to-head studies in relevant leukemia models are warranted to delinate the specific contexts in which each agent, either alone or in combination, may provide the greatest therapeutic benefit. This guide serves as a foundational resource for researchers to navigate the existing data and design future investigations into these important anti-leukemic compounds.

References

Safety Operating Guide

Proper Disposal and Handling of AI-10-104: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

2. Spill and Leak Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.

  • Absorb liquid spills with an inert material (e.g., diatomite, universal binders).

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Decontaminate the affected surfaces and equipment by scrubbing with a suitable solvent, such as alcohol.

  • Collect all contaminated materials in a sealed container for proper disposal.

3. Waste Disposal:

  • Institutional Protocol: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Be prepared to provide them with all available information about the compound.

Quantitative Data Summary

ParameterValueReference
IC50 (FRET Assay) 1.25 µM[1]
Cellular Assay Concentration 10 µM[1]
Molecular Weight 309.24 g/mol [2]
Formula C14H10F3N3O2[2]

Experimental Protocol: Co-Immunoprecipitation to Verify RUNX1-CBFβ Interaction Disruption

Materials:

  • SEM (acute myeloid leukemia) cell line

  • Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA)

  • Anti-RUNX1 antibody

  • Protein A-Agarose beads

  • Western blotting reagents

Procedure:

  • Cell Lysis: Harvest the cells and lyse them in modified RIPA buffer to extract cellular proteins.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-RUNX1 antibody to form an antibody-RUNX1 protein complex.

    • Add Protein A-Agarose beads to the lysate to capture the antibody-RUNX1 complex.

    • Gently rotate the mixture to allow for binding.

  • Washing: Pellet the beads by centrifugation and wash them several times with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with antibodies against both RUNX1 (to confirm successful immunoprecipitation) and CBFβ.

AI-10-104 Mechanism of Action: RUNX1-CBFβ Signaling Pathway

AI10104_Mechanism cluster_0 Normal RUNX1-CBFβ Function cluster_1 Inhibition by this compound RUNX1 RUNX1 CBFb CBFβ RUNX1->CBFb Forms heterodimer DNA Target Gene Promoters RUNX1->DNA Binds to DNA CBFb->DNA Binds to DNA Transcription Gene Transcription DNA->Transcription Regulates AI10104 This compound CBFb_i CBFβ AI10104->CBFb_i Binds to CBFβ RUNX1_i RUNX1 RUNX1_i->CBFb_i Interaction Disrupted DNA_i Target Gene Promoters RUNX1_i->DNA_i Binding Inhibited CBFb_i->DNA_i Binding Inhibited Blocked Transcription Blocked DNA_i->Blocked

Mechanism of this compound Inhibition.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.